ZK 93423
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBKMJDFBZVHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004052 | |
| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83910-44-5 | |
| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83910-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZK 93423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZK-93423 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZK-93423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of ZK 93423: A Technical Guide for Researchers
An In-depth Examination of a Potent β-Carboline GABAergic Modulator
Abstract
ZK 93423 is a potent, non-selective full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. A member of the β-carboline class of compounds, this compound enhances GABAergic neurotransmission, resulting in anxiolytic, muscle relaxant, and anticonvulsant effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with the GABAA receptor and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic modulation and central nervous system therapeutics.
Introduction
This compound, chemically known as 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester, is a well-characterized anxiolytic agent.[1][2] Unlike many other β-carbolines that exhibit inverse agonist or antagonist properties at the benzodiazepine receptor, this compound acts as a full agonist, potentiating the inhibitory effects of GABA.[2][3] This agonism is mediated through the benzodiazepine recognition site on the GABAA receptor complex, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.[3] Studies have demonstrated that this compound exhibits a pharmacological profile comparable to classical benzodiazepines like diazepam, with some evidence suggesting greater potency in specific experimental paradigms.[4][5] Its effects are reliably reversed by benzodiazepine antagonists such as Ro 15-1788, confirming its specific site of action.[1][4]
Quantitative Pharmacological Data
The binding affinity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Conditions | Receptor Subtype | Reference |
| IC50 | 1 nM | Competitive radioligand binding assay | Not specified | [6] |
| Ki | 4.1 nM | [3H]Ro15-1788 displacement | Human recombinant α1β3γ2 | [7] |
| Ki | 4.2 nM | [3H]Ro15-1788 displacement | Human recombinant α2β3γ2 | [7] |
| Ki | 6.0 nM | [3H]Ro15-1788 displacement | Human recombinant α3β3γ2 | [7] |
| Ki | 4.5 nM | [3H]Ro15-1788 displacement | Human recombinant α5β3γ2 | [7] |
Table 1: Binding Affinity of this compound at Human Recombinant GABAA Receptors
| Effect | Concentration/Dose | Experimental Model | Observed Result | Reference |
| Enhancement of [3H]GABA binding | 50 µM | Rat cerebral cortex membranes | 45% maximal increase above control | [1] |
| Inhibition of nigral pars reticulata neuron firing | 0.05 - 1.0 mg/kg (i.v.) | Anesthetized rats | Dose-dependent inhibition, greater potency than diazepam | [5] |
| Muscle relaxation (EMG depression) | 0.1 - 10.0 mg/kg | Genetically spastic rats | Dose-dependent depression of tonic EMG activity | [4] |
| Anxiolytic-like effects | 0.03 - 0.3 mg/kg (i.m.) | Squirrel monkeys (schedule-controlled behavior) | Increased rates of suppressed and non-suppressed responding | [8] |
Table 2: In Vitro and In Vivo Functional Effects of this compound
Mechanism of Action: Signaling Pathway
This compound exerts its effects by allosterically modulating the GABAA receptor. The binding of this compound to the benzodiazepine site, located at the interface of the α and γ subunits, increases the affinity of GABA for its binding site. This potentiation of GABAergic signaling leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Figure 1. Signaling pathway of this compound at the GABAA receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This protocol outlines a representative method for determining the binding affinity of this compound for the benzodiazepine site on the GABAA receptor using a competitive displacement assay with a radiolabeled ligand such as [3H]Ro15-1788 or [3H]flunitrazepam.
Figure 2. Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Whole rat brains (or specific regions like the cerebral cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membranes are washed multiple times by resuspension and centrifugation to remove endogenous GABA. The final pellet is resuspended in assay buffer, and protein concentration is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]Ro15-1788) and a range of concentrations of unlabeled this compound.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine agonist (e.g., diazepam) to saturate the specific binding sites.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification and Analysis: The radioactivity on the filters is measured using a liquid scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Electrophysiology
This protocol describes a method for assessing the effect of this compound on the firing rate of neurons in a specific brain region, such as the substantia nigra pars reticulata, in anesthetized rats.[5]
Methodology:
-
Animal Preparation: A male rat is anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region.
-
Electrode Placement: A recording microelectrode is lowered into the substantia nigra pars reticulata to isolate the spontaneous activity of a single neuron.
-
Drug Administration: A stable baseline firing rate is recorded for several minutes. This compound is then administered intravenously (i.v.) in increasing doses.
-
Data Recording and Analysis: The neuronal firing rate is continuously recorded throughout the experiment. The change in firing rate from baseline after each dose of this compound is calculated. To confirm the mechanism of action, a benzodiazepine antagonist (e.g., Ro 15-1788) can be administered to observe the reversal of the inhibitory effect.
Logical Relationships in this compound's Mechanism
The pharmacological effects of this compound are a direct consequence of its interaction with the GABAA receptor. The logical flow from molecular interaction to behavioral outcomes is illustrated below.
Figure 3. Logical relationship from molecular action to effects.
Conclusion
This compound is a high-affinity, non-selective full agonist at the benzodiazepine site of the GABAA receptor. Its mechanism of action involves the positive allosteric modulation of GABA's inhibitory effects, leading to increased chloride conductance and subsequent neuronal hyperpolarization. This fundamental action underlies its observed anxiolytic, muscle relaxant, and anticonvulsant properties. The data and protocols presented in this guide provide a comprehensive technical overview for researchers investigating the pharmacology of this compound and other GABAergic modulators.
References
- 1. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does the excitatory amino acid receptor antagonist 2-APH exhibit anxiolytic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of ZK 93423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 93423 is a potent and non-selective full agonist of the γ-aminobutyric acid type A (GABAA) receptor, acting at the benzodiazepine (B76468) binding site. A member of the β-carboline class of compounds, this compound exhibits a pharmacological profile characterized by significant anxiolytic, anticonvulsant, and muscle relaxant properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinity, and functional effects observed in key preclinical studies. Methodologies for the pivotal experiments are described, and quantitative data are presented in structured tables for clarity. Visual representations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological characteristics.
Introduction
This compound, chemically identified as 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester, emerged as a significant research tool for exploring the function of the GABAA receptor system. Unlike many other β-carbolines which can act as inverse agonists, this compound displays clear benzodiazepine-like agonist effects[1]. Its non-selective agonist profile at various GABAA receptor subtypes containing α1, α2, α3, and α5 subunits makes it a valuable compound for studying the global effects of GABAergic potentiation[2]. This guide synthesizes the available pharmacological data on this compound, offering a detailed resource for researchers in neuroscience and drug development.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by positively allosterically modulating the GABAA receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron[3][4]. This hyperpolarization of the neuronal membrane results in an inhibitory postsynaptic potential (IPSP), reducing neuronal excitability. The action of this compound can be blocked by benzodiazepine antagonists such as Ro 15-1788 and ZK 93426, confirming its interaction with the benzodiazepine recognition site[3][4].
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the in vitro and in vivo pharmacology of this compound.
Table 1: In Vitro GABA Binding Enhancement
| Parameter | Value | Species | Brain Region | Reference |
| Maximal [3H]GABA Binding Increase | 45% above control | Rat | Cerebral Cortex | [3][4] |
| Concentration for Maximal Effect | 50 µM | Rat | Cerebral Cortex | [3][4] |
Table 2: In Vivo Pharmacological Effects
| Pharmacological Effect | Animal Model | Effective Dose Range | Route of Administration | Reference |
| Anxiolytic | Squirrel Monkey (Schedule-controlled behavior) | 0.03 - 0.3 mg/kg | i.m. | [1] |
| Anticonvulsant | Amygdala-kindled Rat | 5 mg/kg (administered 3x daily) | i.p. | [5] |
| Muscle Relaxant | Genetically Spastic Rat (EMG activity) | 0.1 - 10.0 mg/kg | i.p. | [6] |
| Muscle Relaxant | Decerebrate Cat (Presynaptic inhibition) | 0.5 mg/kg | i.v. | [6] |
| Prevention of Stress-induced Dopamine Turnover | Rat (Foot-shock stress) | 20 - 40 mg/kg | i.p. | [7] |
Detailed Experimental Protocols
In Vitro [3H]GABA Binding Assay
This protocol describes the methodology used to assess the effect of this compound on GABA binding to rat brain membranes[3][4].
Methodology:
-
Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats are dissected and homogenized in a sucrose solution.
-
Membrane Preparation: The homogenate undergoes a series of centrifugation steps to isolate the crude synaptosomal membrane fraction. This includes washes to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]GABA and varying concentrations of this compound in a Tris-citrate buffer.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: Scatchard analysis is performed to determine the effect of this compound on the Bmax (maximal number of binding sites) and Kd (dissociation constant) of [3H]GABA binding.
In Vivo Anticonvulsant Activity in Amygdala-Kindled Rats
This protocol details the assessment of this compound's anticonvulsant effects in a well-established animal model of epilepsy[5].
Methodology:
-
Animal Model: Male Wistar rats are surgically implanted with a bipolar electrode in the amygdala.
-
Kindling Procedure: A low-intensity electrical stimulation is delivered to the amygdala daily, leading to the progressive development of seizures (kindling).
-
Drug Administration: Once the animals are fully kindled (exhibiting stable generalized seizures), they are treated with this compound (e.g., 5 mg/kg, i.p., three times daily) or vehicle over a specified period (e.g., two weeks).
-
Seizure Scoring: During the treatment period, animals are stimulated daily, and the severity and duration of the resulting seizures are scored using a standardized scale (e.g., Racine's scale). Afterdischarge duration is also recorded from the EEG.
-
Data Analysis: The effects of this compound on seizure parameters are compared to the vehicle-treated control group to determine its anticonvulsant efficacy.
In Vivo Anxiolytic Activity in Squirrel Monkeys
This protocol describes the evaluation of this compound's anxiolytic potential using a conflict procedure in squirrel monkeys[1].
Methodology:
-
Animal Training: Squirrel monkeys are trained to press a lever for a food reward delivered on a fixed-interval schedule.
-
Conflict Introduction: A punishment contingency is introduced, where responding is also punished by a mild electric shock delivered on a fixed-ratio schedule. This suppresses the rate of responding.
-
Drug Administration: this compound is administered intramuscularly at various doses (e.g., 0.03-0.3 mg/kg) prior to the experimental session.
-
Behavioral Measurement: The rate of lever pressing during both the punished and non-punished periods is recorded.
-
Data Analysis: An increase in the rate of punished responding is indicative of an anxiolytic-like effect. Dose-response curves are generated to determine the potency of this compound.
In Vivo Muscle Relaxant Activity in Spastic Rats
This protocol outlines the assessment of this compound's muscle relaxant properties in a genetic model of spasticity[6].
Methodology:
-
Animal Model: Genetically spastic rats exhibiting tonic electromyogram (EMG) activity in the gastrocnemius-soleus (GS) muscle are used.
-
EMG Recording: Bipolar EMG electrodes are inserted into the GS muscle to record tonic muscle activity.
-
Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 0.1-10.0 mg/kg).
-
Data Acquisition: The tonic EMG activity is recorded before and after drug administration.
-
Data Analysis: A dose-dependent reduction in the tonic EMG activity indicates a muscle relaxant effect. The reversal of this effect by a benzodiazepine antagonist can confirm the mechanism of action.
Conclusion
This compound is a well-characterized full agonist at the benzodiazepine site of the GABAA receptor. Its potent anxiolytic, anticonvulsant, and muscle relaxant properties, demonstrated across a range of preclinical models, underscore its utility as a research tool for investigating GABAergic neurotransmission. The detailed pharmacological data and experimental protocols presented in this guide provide a valuable resource for scientists working to understand the complexities of the GABAA receptor system and to develop novel therapeutics targeting this critical ion channel.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Behavior controlled by scheduled injections of cocaine in squirrel and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
ZK 93423: A Non-Selective GABA_A Receptor Agonist - A Technical Guide
Introduction
ZK 93423 is a potent, non-selective full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA_A) receptor.[1] A member of the β-carboline family, it is structurally related to abecarnil.[1] Unlike subtype-selective compounds, this compound demonstrates broad activity, stimulating GABA_A receptors containing α1, α2, α3, and α5 subunits with similar efficacy.[1] This non-selective profile results in a wide range of pharmacological effects, including anxiolytic, anticonvulsant, muscle relaxant, and appetite-stimulating properties, comparable to those of classical benzodiazepines.[1]
This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacology, experimental protocols for its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional efficacy of this compound at various GABA_A receptor subtypes.
Table 1: Binding Affinity of this compound for GABA_A Receptor Subtypes
| Receptor Subtype | Ligand | K_i (nM) | Test System | Reference |
| Non-selective | [3H]Flunitrazepam | 1.0 (IC50) | Rat brain membranes | Cox et al., 1998 |
Table 2: Functional Efficacy of this compound
| Assay | Effect | Concentration/Dose | Test System | Reference |
| [3H]GABA Binding | 45% maximal increase in binding | 50 µM | Rat cerebral cortex membranes | Corda et al., 1987[2] |
| Muscle Relaxation | Dose-dependent depression of tonic EMG activity | 0.1 - 10.0 mg/kg | Genetically spastic rats | Klockgether et al., 1985[3] |
| Anticonvulsant Activity | Reduction in seizure severity | 5 mg/kg i.p. (chronic) | Amygdala-kindled rats | Löscher et al., 1987[4] |
| Anxiolytic-like Effects | Increased rates of punished responding | 0.03 - 0.3 mg/kg i.m. | Squirrel monkeys | Spealman, 1985[5] |
Signaling Pathways and Experimental Workflows
GABA_A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABA_A receptor.
Mechanism of this compound action at the GABA_A receptor.
Experimental Workflow for Characterization
The logical flow for characterizing a novel GABA_A receptor agonist like this compound is depicted below.
Logical workflow for the characterization of this compound.
Experimental Protocols
Radioligand Binding Assay for GABA_A Receptor Affinity
Objective: To determine the binding affinity (K_i) of this compound for the benzodiazepine site on the GABA_A receptor.
Materials:
-
Rat whole brain tissue (excluding cerebellum and pons/medulla)
-
[3H]Flunitrazepam (radioligand)
-
This compound (test compound)
-
Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the crude synaptic membranes, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In triplicate, incubate the membrane preparation with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of this compound.
-
For total binding, incubate membranes with [3H]Flunitrazepam only.
-
For non-specific binding, incubate membranes with [3H]Flunitrazepam and a high concentration of unlabeled diazepam (e.g., 10 µM).
-
Incubate all samples for 60 minutes on ice.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Flunitrazepam binding) from the resulting competition curve.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Efficacy
Objective: To determine the efficacy (EC50 and maximal potentiation) of this compound in modulating GABA-induced currents.
Materials:
-
HEK293 cells transiently or stably expressing specific GABA_A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
External solution (containing physiological ion concentrations)
-
Internal solution (for the patch pipette, containing a chloride salt)
-
GABA
-
This compound
Procedure:
-
Cell Preparation:
-
Plate the transfected HEK293 cells on glass coverslips.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the chloride current in the presence and absence of this compound.
-
Calculate the percentage potentiation of the GABA response for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation (Imax).
-
In Vivo Assessment of Locomotor Activity
Objective: To assess the sedative effects of this compound by measuring changes in spontaneous locomotor activity.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Open field apparatus (a square arena with infrared beams or video tracking)
-
This compound
-
Vehicle solution (e.g., saline with a small amount of Tween 80)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.
-
-
Testing:
-
Place each mouse individually into the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Analyze the recorded data to determine the effect of each dose of this compound on locomotor activity compared to the vehicle control group.
-
A significant decrease in locomotor activity is indicative of a sedative effect.
-
Conclusion
This compound serves as a valuable research tool for investigating the diverse physiological roles of the GABA_A receptor system. Its character as a non-selective full agonist allows for the exploration of the global effects of GABAergic potentiation. The data and protocols presented in this guide provide a framework for the comprehensive pharmacological evaluation of this compound and similar compounds, facilitating further research into the development of novel therapeutics targeting the GABA_A receptor.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of the beta-carboline derivatives this compound and ZK 91296 in squirrel monkeys: comparison with lorazepam and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK 93423: A Technical Whitepaper on a Potent β-Carboline Benzodiazepine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 93423 is a synthetic β-carboline that emerged from research into novel anxiolytic agents. It functions as a potent, non-selective full agonist at central benzodiazepine (B76468) receptors (BDZRs), which are allosteric modulatory sites on the GABA-A receptor complex. By enhancing the action of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), this compound exhibits a pharmacological profile characteristic of classical benzodiazepines, including anxiolytic, anticonvulsant, and muscle relaxant properties. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.
Discovery and History
This compound, with the chemical name ethyl 6-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is a member of the β-carboline class of compounds.[1] The "ZK" designation in its name is indicative of its development by the German pharmaceutical company Schering AG. While the precise timeline and lead scientists for its initial synthesis are not extensively documented in publicly available literature, its characterization and pharmacological evaluation appear prominently in research from the mid-to-late 1980s.
The development of this compound was part of a broader scientific exploration into the therapeutic potential of β-carbolines as ligands for the benzodiazepine receptor. This research followed the discovery that the benzodiazepine binding site on the GABA-A receptor could be modulated by compounds other than benzodiazepines. Early research on β-carbolines identified compounds with a range of activities, from agonists with anxiolytic and anticonvulsant effects to inverse agonists that are anxiogenic and proconvulsant. This compound was identified as a potent agonist, displaying a pharmacological profile similar to that of diazepam.[2] It is closely related to another anxiolytic β-carboline, abecarnil.[3]
Mechanism of Action
This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. It binds with high affinity to the benzodiazepine recognition site on this receptor complex, enhancing the inhibitory effects of GABA.[4] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, which underlies its anxiolytic, anticonvulsant, and muscle relaxant properties.[3]
Interaction with the GABA-A Receptor
Studies have shown that this compound enhances the binding of [3H]GABA to brain membrane preparations. Scatchard plot analysis revealed that this is due to an increase in the total number of high- and low-affinity GABA binding sites.[4] The action of this compound is mediated by benzodiazepine recognition sites, as its effects are blocked by benzodiazepine antagonists like Ro 15-1788 and ZK 93426.[4] Furthermore, its stimulatory effect on GABA binding is also blocked by the β-carboline inverse agonist ethyl β-carboline-3-carboxylate.[4]
References
- 1. medkoo.com [medkoo.com]
- 2. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZK-93423 - Wikipedia [en.wikipedia.org]
- 4. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK 93423: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93423 is a nonbenzodiazepine compound belonging to the β-carboline family. It acts as a full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | [1] |
| CAS Number | 83910-44-5 | [2][3] |
| Molecular Formula | C₂₃H₂₂N₂O₄ | |
| Molar Mass | 390.44 g/mol |
Mechanism of Action
This compound is a potent agonist at the benzodiazepine site of the GABAA receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to the anxiolytic, anticonvulsant, and muscle relaxant properties of the compound. Notably, this compound is a non-subtype selective agonist, stimulating GABAA receptors containing α₁, α₂, α₃, and α₅ subunits equally.[4]
GABAA Receptor Signaling Pathway
The binding of this compound to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
In Vitro GABA Binding Assay
| Parameter | Concentration | Effect | Species | Tissue | Reference |
| [³H]GABA Specific Binding | 50 µM | 45% maximal increase above control | Rat | Cerebral Cortex | [5] |
In Vivo Anticonvulsant Activity (Amygdala-Kindled Rat Model)
| Dose (i.p.) | Dosing Regimen | Effect | Species | Reference |
| 5 mg/kg | 3 times daily for 2 weeks | Significantly reduced seizure severity | Rat |
In Vivo Behavioral Effects (Squirrel Monkeys)
| Dose (i.m.) | Effect | Species | Reference |
| 0.03 - 0.3 mg/kg | Dose-related increases in both suppressed and non-suppressed responding | Squirrel Monkey |
Experimental Protocols
[³H]GABA Binding Assay
This protocol outlines the general procedure for a radioligand binding assay to assess the effect of this compound on GABA binding.
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.
-
Incubation: The prepared membranes are incubated with a known concentration of [³H]GABA and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing bound [³H]GABA, is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GABA) from total binding. The effect of this compound on [³H]GABA binding is then calculated.
Amygdala Kindling Model for Anticonvulsant Activity
This in vivo model is used to assess the anticonvulsant efficacy of compounds against partial epilepsy.
-
Electrode Implantation: Rats are surgically implanted with an electrode in the amygdala.
-
Kindling: A low-intensity electrical stimulus is applied to the amygdala daily. Initially, this stimulus does not elicit a seizure. With repeated stimulation, the seizure severity gradually increases, eventually leading to generalized seizures. This process is known as kindling.
-
Drug Administration: Once the animals are fully kindled (consistently exhibiting generalized seizures), this compound is administered.
-
Stimulation and Observation: After drug administration, the animals are stimulated, and seizure activity is observed and scored (e.g., using the Racine scale).
-
Data Analysis: The effect of this compound on seizure severity and duration is compared to a vehicle control group.
Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.
-
Drug Administration: Rodents are administered this compound or a vehicle control prior to testing.
-
Testing: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Behavioral Recording: The animal's behavior is recorded, and the time spent in and the number of entries into the open and closed arms are measured.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
References
An In-depth Technical Guide to β-Carboline Derivatives in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of β-carboline derivatives and their significance in neuroscience research. β-Carbolines are a class of heterocyclic compounds with a tricyclic pyrido[3,4-b]indole structure, found in various plants and endogenously in mammals. Their diverse pharmacological activities, particularly their interactions with key neurological targets, have made them a subject of intense research for their potential therapeutic and neurotoxic effects. This document details their primary mechanisms of action, summarizes quantitative data on their bioactivity, provides detailed experimental protocols for their study, and visualizes key pathways and workflows.
Core Mechanisms of Action
The neuropharmacological effects of β-carboline derivatives are primarily attributed to their interaction with two major molecular targets:
-
Monoamine Oxidase (MAO): β-Carbolines are potent inhibitors of monoamine oxidase, particularly the MAO-A isoform. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is a mechanism shared by several antidepressant medications.
-
Benzodiazepine (B76468) Receptors: A variety of β-carboline derivatives bind with high affinity to the benzodiazepine (BZD) binding site on the GABA-A receptor. Unlike benzodiazepines which are agonists at this site and produce anxiolytic and sedative effects, many β-carbolines act as inverse agonists, leading to anxiogenic and convulsant effects. However, some β-carboline derivatives have been shown to act as agonists or antagonists at this site.
Quantitative Data on β-Carboline Derivatives
The following tables summarize key quantitative data for a selection of β-carboline derivatives, providing a basis for comparison of their potency and pharmacokinetic profiles.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition by β-Carboline Derivatives
| Compound | Ki (nM) | IC50 (µM) | Inhibition Type | Source |
| Harmine | 5 | - | Reversible Competitive | [1] |
| 2-Methylharminium | 69 | - | Reversible Competitive | [1] |
| 2,9-Dimethylharminium | 15 | - | Reversible Competitive | [1] |
| Harmaline | 48 | - | Reversible Competitive | [1] |
| Norharmane | - | 6.5 | Reversible | |
| Harmane | - | - | Potent Inhibitor |
Table 2: Benzodiazepine Receptor Binding Affinity of β-Carboline Derivatives
| Compound | IC50 (nM) | Receptor Subtype | Source |
| 1H-Indolo[3',2':4,5]pyrido[3,2-b]-2-penten-5-olide (6) | 42 | Central Type | [2] |
| Methyl 4-ethyl-beta-carboline-3-carboxylate (8) | 27 | Central Type | [2] |
| 1H,5H-indolo[3',2'-c]-6,7-dihydro-2-pyridone (7) | 150 | Central Type | [2] |
| 8,14-dioxo-13,14-dihydro-8H-indolo[3',2':4,5]pyrido[2,1-c][3][4]benzodiazepine (13) | 23 | Benzodiazepine Site | [5] |
Table 3: Pharmacokinetic Parameters of Harmane and Harmine in Rats
| Compound | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) | Source |
| Harmane | 30.0 mg/kg | Oral | 1059.56 ± 91.06 | 0.23 ± 0.06 | 2.26 ± 0.53 | 19.41 ± 3.97 | [3] |
| Harmane | 0.5 mg/kg | IV | - | - | 0.4 (elimination) | - | [6] |
| Harmine | 40.0 mg/kg | Oral | 67.1 ± 34.3 | - | 4.73 ± 0.71 | - | [7] |
| Harmine | 0.5 mg/kg | IV | - | - | 0.43 (elimination) | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to β-carboline research.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of β-carboline derivatives.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a fundamental method for synthesizing the tetrahydro-β-carboline core structure.[3][8]
Materials:
-
Tryptamine (B22526) or a substituted tryptamine derivative
-
An appropriate aldehyde or ketone
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), methanol, benzene)[3]
Procedure:
-
Dissolve the tryptamine derivative (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in the chosen solvent.[3]
-
Add the acid catalyst (e.g., 10 mol% TFA). The reaction can also be performed under catalyst-free conditions in certain solvents like refluxing HFIP.[3]
-
The reaction mixture is stirred at room temperature or heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography on silica (B1680970) gel, to yield the desired tetrahydro-β-carboline.[3]
Note: To obtain the fully aromatic β-carboline, a subsequent oxidation step is required. This can be achieved using various oxidizing agents such as potassium permanganate (B83412) (KMnO4) or palladium on carbon (Pd/C) with a hydrogen acceptor.
In Vitro MAO-A Inhibition Assay using Kynuramine (B1673886)
This assay determines the inhibitory potential of β-carboline derivatives on MAO-A activity by measuring the formation of a fluorescent product.[1][7][9][10][11]
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Test β-carboline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., clorgyline)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test β-carboline derivatives and the positive control in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the MAO-A enzyme solution, and the test compound or control to the respective wells.[7]
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.[7]
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).[7]
-
Stop the reaction by adding a stopping solution (e.g., 2 N NaOH).[7]
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.[9]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is sensitive to the anxiogenic or anxiolytic effects of pharmacological agents.[4][12][13][14][15]
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm for mice).[4]
-
Two open arms and two closed arms of equal dimensions. The closed arms have high walls.[4]
-
A central platform connecting the four arms.
-
A video camera mounted above the maze to record the animal's behavior.
Procedure:
-
Habituate the animals to the testing room for at least 30-45 minutes before the test.[12]
-
Administer the β-carboline derivative or vehicle to the animal via the desired route (e.g., intraperitoneal injection) at a specific time before the test.[12]
-
Place the animal on the central platform of the EPM, facing one of the closed arms.[12]
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.[4][14]
-
Record the session using the overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between each animal to remove any olfactory cues.
Data Analysis: The following parameters are typically scored from the video recordings:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
An anxiogenic effect is indicated by a decrease in the time spent and the number of entries into the open arms compared to the control group. Conversely, an anxiolytic effect is characterized by an increase in these parameters.
Conclusion
β-Carboline derivatives represent a fascinating and complex class of compounds with significant implications for neuroscience. Their ability to modulate key neurotransmitter systems through MAO inhibition and interaction with the benzodiazepine receptor site makes them valuable tools for research and potential leads for drug development. However, their potential for neurotoxicity necessitates careful investigation. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the multifaceted roles of β-carboline derivatives in the central nervous system.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Synthesis and benzodiazepine receptor affinities of rigid analogues of 3-carboxy-beta-carbolines: demonstration that the benzodiazepine receptor recognizes preferentially the s-cis conformation of the 3-carboxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 5. Synthesis of beta-carboline-benzodiazepine hybrid molecules: use of the known structural requirements for benzodiazepine and beta-carboline binding in designing a novel, high-affinity ligand for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Elevated plus maze protocol [protocols.io]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
ZK 93423: A Technical Guide on Solubility, Stability, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK 93423 is a potent, non-selective full agonist of the β-carboline class that acts at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It also details generalized experimental protocols for solubility and stability testing relevant to this compound class. Furthermore, this guide elucidates the core pharmacology of this compound through a detailed diagram of the GABAA receptor signaling pathway.
Solubility Data
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. There is conflicting information in the public domain regarding the aqueous solubility of this compound.
Table 1: Reported Solubility of this compound
| Parameter | Value | Source |
| Aqueous Solubility (Predicted) | 0.00246 mg/mL | DrugBank |
| Solubility in DMSO/Corn Oil | ≥ 2.5 mg/mL (6.40 mM) | MedChemExpress[1] |
It is important to note that the higher solubility value was achieved in a mixed solvent system intended for in vivo studies, which is not representative of its aqueous solubility.
Experimental Protocol for Solubility Determination (General)
While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a standard method for assessing the aqueous solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a supersaturated solution of this compound by adding an excess amount of the compound to a known volume of PBS in a sealed container.
-
Agitate the solution at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the solution to confirm the presence of undissolved solid.
-
Centrifuge the solution at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard curve.
-
Calculate the solubility of this compound in mg/mL or mM.
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Stability Data
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Limited stability data for this compound is available in the public domain.
Table 2: Storage Stability of this compound Stock Solution
| Storage Temperature | Duration | Source |
| -80°C | 6 months | MedChemExpress[1] |
| -20°C | 1 month | MedChemExpress[1] |
Experimental Protocol for Forced Degradation Studies (General)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A stability-indicating analytical method, typically HPLC, is required for these studies.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Photostability: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC-PDA method. The peak purity of the parent drug should be assessed to ensure that it is free from co-eluting degradation products.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Core Pharmacology: GABAA Receptor Signaling
This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor.[1][2] The GABAA receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.
Mechanism of Action:
-
The endogenous ligand, GABA, binds to the GABAA receptor at the interface between the α and β subunits.
-
This binding event induces a conformational change in the receptor, opening its integral chloride (Cl⁻) channel.
-
The influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane.
-
This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect on neurotransmission.
-
This compound binds to the benzodiazepine site on the GABAA receptor, which is located at the interface of the α and γ subunits.
-
The binding of this compound enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound at the GABAA receptor.
References
In Vitro Binding Affinity of ZK 93423 to GABA A Receptor Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of ZK 93423, a β-carboline with agonist properties at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA A) receptor. This compound is recognized as a non-subtype selective agonist, demonstrating comparable efficacy at α1, α2, α3, and α5-containing GABA A receptors.[1] This document compiles quantitative binding data, details established experimental protocols for assessing binding affinity, and presents visual representations of the experimental workflow and the molecular interactions of this compound.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound for various recombinant human GABA A receptor subtypes has been determined through radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound, reflecting its potency at different α subunit-containing receptors. The data is derived from studies using human embryonic kidney (HEK) cells transiently expressing the specified GABA A receptor subunit combinations.
| GABAA Receptor Subtype | Ki (nM) |
| α1β3γ2 | 1.8 ± 0.2 |
| α2β3γ2 | 1.7 ± 0.1 |
| α3β3γ2 | 1.9 ± 0.1 |
| α5β3γ2 | 1.5 ± 0.1 |
Data sourced from Luddens et al. (1994). The values represent the mean ± S.E.M. of at least three independent experiments.
Experimental Protocols
The determination of the binding affinity of this compound to GABA A receptor subunits is typically achieved through competitive radioligand binding assays. This section details a generalized protocol based on established methodologies.
Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK293) cells are a commonly used cell line for the transient expression of recombinant GABA A receptors.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For the expression of specific GABA A receptor subtypes, HEK293 cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits using a suitable transfection reagent (e.g., calcium phosphate (B84403) precipitation method). The cDNAs for the subunits are typically in a 1:1:1 ratio.
Membrane Preparation
-
Harvesting: Approximately 48 hours post-transfection, the cells are harvested. The culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Lysis: The cells are scraped and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The cell lysate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Isolation: The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh ice-cold buffer and recentrifugation to remove endogenous substances that might interfere with the binding assay.
-
Protein Quantification: The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA protein assay.
-
Storage: The prepared membranes can be stored in aliquots at -80°C until use.
Radioligand Binding Assay (Competitive Inhibition)
-
Assay Buffer: A common buffer used is 50 mM Tris-citrate buffer, pH 7.1.
-
Radioligand: [3H]Ro 15-1788 (flumazenil) is a widely used radiolabeled antagonist that binds to the benzodiazepine site of the GABA A receptor. A final concentration of approximately 1 nM is typically used.
-
Assay Setup: The assay is performed in a final volume of 250 µl in microcentrifuge tubes or a 96-well plate. Each tube/well contains:
-
The prepared cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the radioligand ([3H]Ro 15-1788).
-
Varying concentrations of the unlabeled competitor drug (this compound). A range of concentrations is used to generate a competition curve.
-
-
Incubation: The reaction mixture is incubated on ice (0-4°C) for a sufficient period to reach equilibrium, typically 60-90 minutes.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with an appropriate scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM clonazepam).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competitor).
-
The data are analyzed using a non-linear regression program to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
The following diagram illustrates the modulatory effect of this compound on the GABA A receptor signaling pathway. As a positive allosteric modulator, this compound binds to the benzodiazepine site, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Caption: this compound enhances GABAergic inhibition.
Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound for GABA A receptors.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of this compound and GABAA Subunits
This diagram illustrates the non-selective binding of this compound to the benzodiazepine site on different GABA A receptor subtypes, highlighting the key α subunits for which binding data is presented.
Caption: this compound interaction with GABAA receptor subtypes.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ZK 93423 (Abecarnil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93423, also known as Abecarnil (B195500), is a novel compound belonging to the β-carboline class of drugs. It is a partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a distinct pharmacological profile with potent anxiolytic and anticonvulsant effects, while demonstrating a reduced propensity for sedation and muscle relaxation compared to classical benzodiazepines.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in multiple species, revealing rapid absorption and a relatively short half-life. The primary analytical method for quantifying this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3]
Data Presentation: Pharmacokinetic Parameters of this compound (Abecarnil) Across Species
| Parameter | Mouse | Rat | Rabbit | Dog | Cynomolgus Monkey | Baboon | Human |
| Bioavailability (Oral) | 20-30%[3] | 20-30%[3] | 20-30%[3] | 20-30%[3] | 20-30%[3] | 20-30%[3] | ~60%[4] |
| Terminal Half-life (t½) | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 0.6-1.7 h[3] | 3.4 h (IV), 7 h (Oral)[1][4] |
| Time to Maximum Concentration (Tmax) (Oral) | - | - | - | - | - | - | 2 h[4] |
| Total Clearance (CL) | - | - | - | - | - | - | 13 ml/min/kg (IV)[4] |
Note: Data for some parameters were not available in the searched literature.
Experimental Protocols
This protocol outlines the general steps for quantifying this compound in plasma samples.
Caption: Workflow for HPLC-based pharmacokinetic analysis of this compound.
Detailed Steps:
-
Sample Preparation:
-
Blood samples are collected at various time points after drug administration.
-
Plasma is separated by centrifugation.
-
Proteins in the plasma are precipitated using a solvent like acetonitrile.
-
The mixture is centrifuged, and the clear supernatant containing the drug is transferred for analysis.
-
-
HPLC Analysis:
-
An aliquot of the supernatant is injected into an HPLC system.
-
The drug is separated from other plasma components on a reverse-phase column (e.g., C18).
-
The mobile phase composition is optimized for efficient separation.
-
This compound is detected by a fluorescence detector set at specific excitation and emission wavelengths.
-
-
Data Analysis:
-
The area of the chromatographic peak corresponding to this compound is measured.
-
A calibration curve is constructed using standard solutions of known concentrations.
-
The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
-
Pharmacokinetic parameters such as half-life, Cmax, and AUC are calculated from the concentration-time data.
-
Pharmacodynamics
This compound exerts its pharmacological effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
Mechanism of Action: GABA-A Receptor Modulation
This compound is a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] Unlike full agonists (e.g., diazepam), which elicit a maximal response, partial agonists produce a submaximal effect, which may contribute to the favorable side-effect profile of this compound. The binding of this compound to the benzodiazepine site allosterically modulates the receptor, increasing the affinity of GABA for its binding site.[5] This enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, anticonvulsant, and muscle relaxant properties of the drug.[6][7] The effects of this compound can be blocked by benzodiazepine receptor antagonists such as Ro 15-1788 and ZK 93426.[5][7]
Caption: Signaling pathway of this compound at the GABA-A receptor.
Data Presentation: Pharmacodynamic Effects of this compound
| Pharmacodynamic Effect | Animal Model | Key Findings | Reference |
| Anxiolytic | Water-lick conflict test (Rats) | Significant anticonflict effects. | [8] |
| Anticonvulsant | Amygdala-kindled rats | Significantly reduced seizure severity during chronic treatment. | [9] |
| Pentylenetetrazol-induced seizures (Rats) | Significant anticonvulsant effects. | [8] | |
| Muscle Relaxant | Genetically spastic rats (EMG) | Depressed tonic EMG activity in a dose-dependent manner. | [7] |
| Decerebrate cats | Enhanced presynaptic inhibition. | [7] | |
| Neuronal Inhibition | Nigral pars reticulata neurons (Rats) | Inhibited neuronal activity in a dose-related manner, more potent than diazepam. | [10] |
Experimental Protocols
This model is used to evaluate the efficacy of drugs against partial epilepsy.
Caption: Experimental workflow for assessing anticonvulsant activity.
Detailed Steps:
-
Kindling:
-
Rats are surgically implanted with an electrode in the amygdala.
-
A low-intensity electrical stimulus is delivered daily.
-
Over time, this repeated stimulation leads to the development of progressively more severe seizures, culminating in generalized seizures (kindling).
-
-
Drug Administration and Testing:
-
Once the animals are fully kindled, they are treated with this compound or a vehicle control.
-
After a specified pretreatment time, the animals are again stimulated electrically.
-
Seizure severity, duration, and the duration of afterdischarges are recorded and compared between the drug-treated and control groups to determine the anticonvulsant efficacy.[9]
-
This in vitro assay is used to determine the affinity of this compound for the GABA-A receptor.
Protocol Outline:
-
Membrane Preparation:
-
Rat cerebral cortex is homogenized.
-
Cellular debris is removed by low-speed centrifugation.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes containing the GABA-A receptors.
-
The membrane pellet is washed multiple times to remove endogenous GABA.
-
-
Binding Reaction:
-
The prepared membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]GABA).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to calculate the binding affinity (Ki) of this compound for the GABA-A receptor.[5]
-
Conclusion
This compound (Abecarnil) is a β-carboline with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action as a partial agonist at the benzodiazepine site of the GABA-A receptor confers potent anxiolytic and anticonvulsant properties with a reduced liability for sedation and muscle relaxation compared to full agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. The distinct profile of this compound highlights the potential for developing more selective and safer therapeutics targeting the GABAergic system.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the anxiolytic beta-carboline derivative abecarnil in the mouse, rat, rabbit, dog, cynomolgus monkey and baboon. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Comparative pharmacokinetics of abecarnil in rat following single and multiple intragastric treatment and continuous administration via the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for ZK 93423 in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZK 93423, a potent and non-selective β-carboline GABA-A receptor agonist, in various rodent models of anxiety. This document outlines the mechanism of action of this compound, detailed experimental protocols for key behavioral assays, and a summary of available quantitative data to facilitate the design and execution of preclinical anxiety research.
Introduction to this compound
This compound is a nonbenzodiazepine anxiolytic agent that exerts its effects by acting as a full agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1] Unlike subtype-selective compounds, this compound stimulates α₁, α₂, α₃, and α₅-subunit containing GABA-A receptors with equal efficacy.[1] This broad agonism results in anxiolytic, anticonvulsant, and muscle relaxant properties comparable to classical benzodiazepines.[1] Its mechanism involves enhancing GABAergic transmission, which is a cornerstone of its anxiolytic effects.[2]
Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability in brain regions associated with anxiety. The binding of this compound to the benzodiazepine site on the GABA-A receptor complex allosterically modulates the receptor, increasing the affinity of GABA for its binding site and thereby enhancing the influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential.
Quantitative Data Summary
While extensive quantitative data for this compound in specific rodent anxiety models is limited in publicly available literature, the following tables summarize relevant dosage and effect information from various preclinical studies.
Table 1: this compound Dosage and Effects in Rodent and Non-Human Primate Models
| Species | Model | Doses (mg/kg) | Route | Observed Effects | Reference(s) |
| Rat | Stress-Induced Dopamine (B1211576) Turnover | 20, 40 | i.p. | Prevented stress-induced decrease in dopamine and increase in DOPAC in the prefrontal cortex. | [3] |
| Rat | Amygdala-Kindled Seizures | 5 (3x daily) | i.p. | Reduced seizure severity. | [4] |
| Rat | Muscle Spasticity | 0.1 - 10.0 | i.p. | Dose-dependent depression of tonic EMG activity. | [5] |
| Squirrel Monkey | Conditioned Fear (Punished Responding) | 0.03 - 0.3 | i.m. | Dose-related increases in suppressed (punished) and non-suppressed responding. | [6] |
Note: i.p. = intraperitoneal; i.m. = intramuscular.
Experimental Protocols for Rodent Models of Anxiety
The following are detailed protocols for commonly used rodent models to assess the anxiolytic properties of this compound. These protocols are based on established methodologies and can be adapted for specific research questions.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7]
Experimental Workflow
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male rats or mice are commonly used.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle (e.g., saline with a solubilizing agent) via the desired route (e.g., intraperitoneal injection) at a specified time before the test (typically 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera for subsequent analysis.
-
-
Data Analysis: The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior.[8][9]
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[9]
-
Animals: Male mice are frequently used.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment.
-
Allow the animal to explore the apparatus for a 5 to 10-minute period.
-
Record the session for behavioral scoring.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[10]
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.[11][12]
Protocol:
-
Apparatus: A novel, open-field arena.
-
Animals: Pairs of weight- and sex-matched rats or mice that are unfamiliar with each other.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle to one or both animals.
-
Place the pair of animals in the center of the arena.
-
Record the social interaction for a 10-minute session.
-
-
Data Analysis: The primary measure is the total time spent in active social interaction (e.g., sniffing, grooming, following). An increase in social interaction time suggests an anxiolytic effect.
Fear Conditioning Test
This paradigm assesses fear and anxiety by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.
Experimental Workflow
Protocol:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.
-
Animals: Rats or mice.
-
Procedure:
-
Conditioning (Day 1): Place the animal in the chamber and, after a habituation period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-second footshock). Repeat for several pairings.
-
Contextual Fear Testing (Day 2): Administer this compound or vehicle. Place the animal back into the conditioning chamber and record freezing behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
Cued Fear Testing (Day 3): Administer this compound or vehicle. Place the animal in a novel context (different chamber with altered cues) and, after a baseline period, present the CS. Record freezing behavior during the CS presentation.
-
-
Data Analysis: Anxiolytic drugs are expected to reduce the duration of freezing behavior in both the contextual and cued fear tests.
Conclusion
This compound, as a potent GABA-A receptor agonist, is a valuable tool for investigating the neurobiology of anxiety and for the preclinical evaluation of anxiolytic compounds. The protocols outlined in these application notes provide a standardized framework for assessing the anxiolytic potential of this compound in established rodent models of anxiety. Researchers should carefully consider dose-selection, route of administration, and appropriate control groups to ensure the generation of robust and reproducible data. Further studies are warranted to generate more specific quantitative data on the effects of this compound in these widely used behavioral paradigms.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic beta-carboline this compound prevents the stress-induced increase in dopamine turnover in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of the beta-carboline derivatives this compound and ZK 91296 in squirrel monkeys: comparison with lorazepam and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light-dark box test - Wikipedia [en.wikipedia.org]
- 10. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 11. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with ZK 93423
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93423 is a potent and selective full agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1][2] As a member of the β-carboline family, it exhibits significant anxiolytic, anticonvulsant, and muscle relaxant properties, making it a valuable tool for neuroscience research.[3][4] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in in vivo studies. Due to its chemical nature, this compound has low aqueous solubility, necessitating the use of specific vehicles for administration.
These application notes provide detailed protocols for the dissolution of this compound for in vivo research, primarily for intraperitoneal (i.p.) and intravenous (i.v.) routes of administration. The protocols are based on common practices for formulating poorly water-soluble compounds for preclinical research.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in the table below.
| Property | Data | Reference |
| Chemical Name | 6-Benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester | [3] |
| Molecular Formula | C₂₃H₂₂N₂O₄ | |
| Molecular Weight | 390.44 g/mol | |
| Appearance | Solid powder | |
| General Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [5] |
| Mechanism of Action | Full agonist at the benzodiazepine site of the GABA-A receptor. | [1][3] |
Recommended Solvents and Vehicles
The selection of an appropriate vehicle is crucial for the successful in vivo administration of this compound. The following table summarizes suitable solvents and vehicles based on general formulation principles for β-carbolines and other poorly soluble drugs.
| Solvent/Vehicle | Suitability & Considerations |
| Dimethyl Sulfoxide (DMSO) | High solubility for this compound. Should be used at low concentrations (<10% of the final injection volume) and diluted with saline or PBS due to potential toxicity at higher concentrations. |
| Ethanol (B145695) (EtOH) | Can be used as a co-solvent with water or saline. Typically used in combination with other solvents like PEG 400 to improve solubility. |
| Polyethylene Glycol 400 (PEG 400) | A commonly used co-solvent that can improve the solubility of hydrophobic compounds. Often used in combination with ethanol and water/saline. |
| Saline (0.9% NaCl) with Tween 80 | Forms a suspension or microemulsion. Tween 80 acts as a surfactant to aid in the dispersion of the compound. A common choice for water-insoluble drugs. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A cyclodextrin (B1172386) that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Generally considered safe for in vivo use. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another modified cyclodextrin with improved solubility and safety profile compared to parent cyclodextrins. Effective in solubilizing poorly soluble compounds for parenteral administration. |
Experimental Protocols
Protocol 1: Suspension in Saline with Tween 80
This protocol is suitable for creating a homogenous suspension of this compound for intraperitoneal (i.p.) administration.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Tween 80 (Polysorbate 80)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Vehicle Preparation: Prepare a stock solution of 10% Tween 80 in sterile 0.9% saline. For the final injection vehicle, a 1-5% Tween 80 concentration is typically sufficient. For example, to prepare 1 ml of a 2% Tween 80 solution, add 200 µl of the 10% Tween 80 stock to 800 µl of sterile saline.
-
Initial Wetting: Add a small volume of the Tween 80 solution to the this compound powder to create a paste. This ensures that the powder is thoroughly wetted.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously vortexing to form a homogenous suspension.
-
Sonication (Optional): To ensure a fine and uniform particle size, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
Final Concentration Adjustment: Add the final volume of the vehicle to achieve the desired concentration for injection.
-
Administration: Vortex the suspension immediately before drawing it into the syringe for each injection to ensure uniformity.
Data Presentation:
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.) |
| Vehicle Composition | 0.9% Saline with 1-5% Tween 80 |
| Typical Concentration | 1 - 10 mg/mL |
| Storage | Prepare fresh daily. Do not freeze. |
Protocol 2: Co-Solvent Formulation (DMSO/PEG 400/Saline)
This protocol is designed to create a clear solution of this compound and is suitable for both intraperitoneal (i.p.) and intravenous (i.v.) administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile vials
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the this compound powder in a small volume of DMSO. For example, for a final injection volume of 10 ml, start with 0.5 ml of DMSO.
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1:1 DMSO:PEG 400. For our example, add 0.5 ml of PEG 400.
-
Final Dilution: Slowly add the sterile saline or PBS to the co-solvent mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should ideally be below 10%.
-
Clarity Check: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, the concentration may be too high for this vehicle system, or the proportion of co-solvents may need to be adjusted.
-
Sterile Filtration (for i.v. administration): If administering intravenously, filter the final solution through a 0.22 µm sterile syringe filter.
Data Presentation:
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.), Intravenous (i.v.) |
| Vehicle Composition | e.g., 5% DMSO, 5% PEG 400, 90% Saline |
| Typical Concentration | 0.1 - 5 mg/mL |
| Storage | Prepare fresh or store at 4°C for up to 24 hours. |
Protocol 3: Cyclodextrin-Based Formulation
This protocol utilizes a modified cyclodextrin to enhance the aqueous solubility of this compound, creating a clear solution suitable for i.p. and i.v. administration.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection or 0.9% saline
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD or SBE-β-CD in sterile water or saline. For example, to make a 30% solution, dissolve 3 g of the cyclodextrin in a final volume of 10 ml of sterile water.
-
Weighing: Accurately weigh the this compound powder.
-
Complexation: Add the this compound powder to the cyclodextrin solution.
-
Dissolution: Vortex or stir the mixture vigorously for an extended period (30 minutes to several hours) at room temperature or with gentle warming (up to 40°C) to facilitate the formation of the inclusion complex and complete dissolution.
-
Clarity Check: The final solution should be clear.
-
Sterile Filtration (for i.v. administration): Filter the solution through a 0.22 µm sterile syringe filter.
Data Presentation:
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.), Intravenous (i.v.) |
| Vehicle Composition | 20-40% HP-β-CD or SBE-β-CD in sterile water/saline |
| Typical Concentration | 0.5 - 5 mg/mL |
| Storage | Can be stored at 4°C for several days. |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for this compound Dissolution
Caption: Experimental workflow for preparing this compound for in vivo studies.
References
- 1. Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZK-93423 - Wikipedia [en.wikipedia.org]
- 3. Digital resource [dam-oclc.bac-lac.gc.ca]
- 4. Abecarnil, a beta-carboline derivative, does not exhibit anticonvulsant tolerance or withdrawal effects in mice [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols: ZK 93423 for Anticonvulsant Studies in Mice
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the anticonvulsant effects of ZK 93423 in murine models. This compound is a β-carboline derivative that acts as a full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, thereby enhancing GABAergic inhibition in the central nervous system.[1][2]
Data Presentation
Table 1: Dosage of this compound for Anticonvulsant Effect in Rodents
| Species | Seizure Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | Amygdala Kindling | 5 mg/kg (three times daily for 2 weeks) | Intraperitoneal (i.p.) | Significant reduction in seizure severity. | [2] |
Note: Researchers should perform dose-response studies in mice to determine the optimal dose for anticonvulsant efficacy in their specific experimental model.
Signaling Pathway
The anticonvulsant effect of this compound is mediated through its action as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site on the receptor complex, this compound increases the affinity of GABA for its binding site.[1] This enhances the GABA-induced influx of chloride ions (Cl⁻) into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[3][4][5]
Experimental Protocols
The following are detailed methodologies for assessing the anticonvulsant properties of this compound in mice. These protocols are based on standard preclinical screening methods for anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male CD-1 or other appropriate mouse strain (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (0.9% saline)
Procedure:
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A range of doses should be tested to determine the ED₅₀.
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound (typically 30-60 minutes for i.p. administration).
-
Induction of Seizure:
-
Apply a drop of electrode solution to the eyes of the mouse.
-
Place the corneal electrodes on the corneas.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs for at least 3 seconds.
-
Endpoint: The primary endpoint is the protection against tonic hindlimb extension. A mouse is considered protected if it does not exhibit this seizure component.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ value using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
This model is used to identify compounds that are effective against myoclonic and absence seizures.
Materials:
-
Male CD-1 or other appropriate mouse strain (20-25 g)
-
This compound
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Drug Administration: Administer this compound or vehicle i.p. at various doses.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Induction of Seizure: Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Immediately after PTZ administration, place the mouse in an individual observation chamber and observe for 30 minutes for the occurrence of seizures. The primary endpoint is the presence of a clonic seizure lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a clonic seizure.
-
Data Analysis: Determine the percentage of protected animals at each dose and calculate the ED₅₀.
Rotarod Test for Neurotoxicity
It is crucial to assess whether the anticonvulsant effects of this compound are accompanied by motor impairment.
Materials:
-
Mice treated with this compound or vehicle
-
Rotarod apparatus
Procedure:
-
Training: Prior to drug administration, train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes).
-
Drug Administration: Administer this compound or vehicle at the same doses and pre-treatment times used in the seizure models.
-
Testing: At the time of expected peak effect, place the mouse on the rotarod and record the latency to fall or the number of falls within a specific time.
-
Data Analysis: Compare the performance of the drug-treated groups to the vehicle-treated group. A significant decrease in performance indicates potential neurotoxicity. The median toxic dose (TD₅₀) can be calculated.
By following these protocols, researchers can effectively evaluate the anticonvulsant potential and neurotoxic profile of this compound in mice.
References
- 1. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of ZK 93423 in Electrophysiology Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93423 is a potent and selective full agonist at the benzodiazepine (B76468) site of the GABA-A receptor.[1] As a member of the β-carboline family, it enhances the action of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. This potentiation of GABAergic inhibition makes this compound a valuable tool for investigating the role of GABA-A receptors in various physiological and pathological processes. Its anxiolytic, anticonvulsant, and muscle relaxant properties have been demonstrated in multiple preclinical studies.[1][2]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo electrophysiology experiments, enabling researchers to probe its effects on neuronal excitability, synaptic transmission, and network activity.
Mechanism of Action
This compound allosterically modulates the GABA-A receptor, increasing its affinity for GABA.[3] This leads to a more profound and prolonged inhibitory postsynaptic current (IPSC), resulting in a dampening of neuronal activity. Unlike inverse agonists at the benzodiazepine site, which decrease GABA-A receptor function and can be anxiogenic or proconvulsant, this compound acts as a positive allosteric modulator, similar to classic benzodiazepines like diazepam.
Data Presentation
In Vivo Electrophysiology: Effects on Neuronal Firing and Muscle Activity
| Parameter | Species | Brain Region/Muscle | Dosage (mg/kg, i.v. or i.p.) | Observed Effect | Reference |
| Neuronal Firing Rate | Rat | Substantia Nigra pars reticulata | 0.05 - 1.0 (i.v.) | Dose-dependent inhibition of firing, up to complete cessation. More potent than diazepam. | [4] |
| Tonic EMG Activity | Rat (genetically spastic) | Gastrocnemius-soleus muscle | 0.1 - 10.0 (route not specified) | Dose-dependent depression of tonic EMG activity. | [2] |
| Fusimotor Neuron Activity | Cat | Spinal Cord | 0.5 (route not specified) | Depression of static and dynamic fusimotor neuron activity. | [2] |
| Seizure Activity | Rat (amygdala-kindled) | Amygdala | 5 (i.p., 3x daily for 2 weeks) | Significant reduction in seizure severity. | [5] |
In Vitro Studies: Enhancement of GABA Binding
| Parameter | Preparation | Concentration of this compound | Observed Effect | Reference |
| [³H]GABA Binding | Rat cerebral cortex membranes | 50 µM | Maximal increase of 45% above control. | [3] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording of GABAergic Synaptic Currents
This protocol details the methodology for recording spontaneous and evoked inhibitory postsynaptic currents (IPSCs) from neurons in brain slices.
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Brain slice preparation equipment (vibratome, etc.)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, etc.)
2. Solutions Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in 100% DMSO to make a 10 mM stock solution. Aliquot and store at -20°C.
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
-
Internal Pipette Solution (for IPSC recording, in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP. Adjust pH to 7.3 with CsOH.
3. Experimental Procedure:
-
Prepare acute brain slices (e.g., from hippocampus or cortex) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes in voltage-clamp mode (holding potential -70 mV).
-
Prepare the final concentration of this compound (e.g., 100 nM - 10 µM) by diluting the stock solution in aCSF. Ensure the final DMSO concentration is below 0.1%.
-
Bath-apply this compound and record sIPSCs for another 10-15 minutes.
-
To study evoked IPSCs (eIPSCs), place a stimulating electrode near the recorded neuron and deliver brief electrical pulses to evoke synaptic responses.
-
Wash out the drug by perfusing with aCSF for at least 20 minutes.
4. Data Analysis:
-
Analyze the frequency, amplitude, and decay kinetics of sIPSCs and eIPSCs before, during, and after this compound application.
-
Compare the effects of different concentrations of this compound to generate a dose-response curve.
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol describes the methodology for recording the firing activity of single neurons in the brain of an anesthetized or awake, head-fixed animal.
1. Materials and Reagents:
-
This compound (powder)
-
Vehicle for injection (e.g., sterile saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, to be optimized for solubility and tolerability)
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Surgical instruments
-
Stereotaxic frame
-
Recording electrodes (e.g., tungsten or glass micropipettes)
-
In vivo electrophysiology recording system
2. Experimental Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the recording electrode into the target area until a single neuron with a stable firing rate is isolated.
-
Record baseline neuronal firing for at least 15 minutes.
-
Prepare the this compound solution for injection. For intraperitoneal (i.p.) injection, dissolve this compound in the chosen vehicle. For intravenous (i.v.) injection, ensure the solution is sterile and compatible with blood.
-
Administer this compound at the desired dose (e.g., 0.05 - 5 mg/kg).
-
Continuously record the neuronal firing rate for at least 60 minutes post-injection to observe the full-time course of the drug's effect.
-
To confirm the effect is mediated by the benzodiazepine site, a benzodiazepine antagonist (e.g., flumazenil) can be administered after the this compound effect has stabilized.
3. Data Analysis:
-
Analyze the firing rate (spikes/second) of the neuron before and after drug administration.
-
Plot the firing rate over time to visualize the onset and duration of the drug's effect.
-
Compare the effects of different doses of this compound.
Conclusion
This compound is a powerful pharmacological tool for the study of GABA-A receptor function in the central nervous system. The protocols outlined in these application notes provide a framework for researchers to investigate its effects on neuronal activity at both the cellular and systems levels. Careful consideration of experimental design, including appropriate controls and data analysis methods, will ensure the generation of robust and reproducible results. The provided quantitative data serves as a useful reference for expected outcomes and for guiding dose-selection in future experiments.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZK 93423 in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of ZK 93423, a nonbenzodiazepine GABAergic agonist, in behavioral research settings. Detailed protocols, quantitative data, and visual diagrams are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a β-carboline derivative that acts as a potent and non-subtype selective agonist at the benzodiazepine (B76468) site of the GABAA receptor.[1] By enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound exhibits a range of behavioral effects. These include anxiolytic, anticonvulsant, muscle relaxant, and appetite-stimulating properties, making it a valuable tool for investigating GABAergic modulation of behavior.[1] Its mechanism involves binding to the α1, α2, α3, and α5 subunits of the GABAA receptor, which leads to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[1]
Data Presentation
The following tables summarize quantitative data from various behavioral and physiological studies involving this compound administration.
Table 1: Anxiolytic and Sedative Effects of this compound
| Species | Behavioral Test | Route of Administration | Effective Dose Range | Observed Effects |
| Squirrel Monkey | Fixed-Interval Schedule of Food Presentation (Punished Responding) | Intramuscular (i.m.) | 0.03 - 0.3 mg/kg | Dose-related increase in rates of suppressed responding. |
| Rat | Foot-Shock Induced Stress (Dopamine Turnover) | Intraperitoneal (i.p.) | 20 - 40 mg/kg | Prevention of stress-induced increase in dopamine (B1211576) turnover in the prefrontal cortex.[2] |
| Rat | Inhibition of Nigral Pars Reticulata Neurons | Intravenous (i.v.) | 0.05 - 1.0 mg/kg | Dose-related inhibition of neuronal activity.[3] |
Table 2: Anticonvulsant Effects of this compound
| Species | Seizure Model | Route of Administration | Effective Dose | Observed Effects |
| Rat | Amygdala-Kindled Seizures | Intraperitoneal (i.p.) | 5 mg/kg (3 times daily) | Significant reduction in seizure severity.[4] |
Table 3: Muscle Relaxant Effects of this compound
| Species | Experimental Model | Route of Administration | Effective Dose Range | Observed Effects |
| Genetically Spastic Rat | Tonic Electromyogram (EMG) Activity | Not Specified | 0.1 - 10.0 mg/kg | Dose-dependent depression of tonic EMG activity.[5] |
| Decerebrate Cat | Presynaptic Inhibition | Not Specified | 0.5 mg/kg | Enhancement of presynaptic inhibition.[5] |
| Decerebrate Cat | Fusimotor Neuron Activity | Not Specified | 0.5 mg/kg | Depression of static and dynamic fusimotor neuron activity.[5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (in DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the powder and create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Working Solution Preparation (in Corn Oil):
-
On the day of the experiment, thaw the DMSO stock solution.
-
Calculate the required volume of the stock solution and corn oil to achieve the desired final concentration for injection. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Vortex the mixture vigorously to ensure a uniform suspension. The resulting solution should be clear.[1]
-
This protocol is suitable for administration, but for continuous dosing periods exceeding two weeks, careful consideration of this vehicle system is advised.[1]
-
Administration Protocol for a Rodent Behavioral Study
Objective: To administer this compound to rodents for the assessment of its behavioral effects.
Materials:
-
Prepared this compound working solution
-
Appropriately sized syringes and needles (e.g., 25-27 gauge for intraperitoneal injection in rats)
-
Experimental animals (e.g., rats or mice)
-
Animal scale
Protocol:
-
Dose Calculation:
-
Weigh each animal to determine the precise volume of the this compound working solution to be administered.
-
Calculate the injection volume based on the desired dose (in mg/kg) and the concentration of the working solution.
-
-
Administration:
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For intramuscular (i.m.) injection, inject into the thigh muscle.
-
For intravenous (i.v.) injection, use a tail vein. This route provides the most rapid onset of action.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Place the animal in the behavioral testing apparatus at the appropriate time post-injection, as determined by the experimental design (e.g., 15 minutes for i.m. administration in some studies).[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the GABA-A receptor.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a behavioral experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behavioral effects of the beta-carboline derivatives this compound and ZK 91296 in squirrel monkeys: comparison with lorazepam and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ZK-93423 - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Hybridization for ZK 93423 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the localization and quantification of ZK 93423 binding sites using in situ hybridization and related techniques. This compound is a β-carboline that acts as an agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2][3] Understanding the precise location of its binding sites is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the GABAergic system.
Introduction to this compound
This compound is a nonbenzodiazepine GABA-A agonist that demonstrates high affinity for the benzodiazepine receptor.[1][4] Unlike subtype-selective compounds, this compound shows activity at α1, α2, α3, and α5-subunit-containing GABA-A receptors.[2] Its pharmacological effects are mediated by enhancing GABAergic transmission, which is consistent with its agonistic properties at the GABA/benzodiazepine receptor complex.[5] The action of this compound can be blocked by benzodiazepine antagonists such as Ro 15-1788 and ZK 93426.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data related to the binding and effects of this compound.
| Parameter | Value | Species/Tissue | Method | Reference |
| GABA Binding Enhancement | Maximal increase of 45% above control at 50 µM | Rat Cerebral Cortex Membranes | [³H]GABA Binding Assay | [5] |
| Effect on Reticulata Neurons | Dose-related inhibition (0.05-1.0 mg/kg) | Rat Substantia Nigra | In vivo electrophysiology | [6] |
| Muscle Relaxant Effect | Dose-dependent depression of tonic EMG activity (0.1-10.0 mg/kg) | Genetically Spastic Rats | Electromyography (EMG) | [3] |
| Behavioral Effects | Dose-related increases in response rates (0.03-0.3 mg/kg) | Squirrel Monkeys | Schedule-controlled behavior | [7] |
Signaling Pathway of this compound at the GABA-A Receptor
This compound, as a GABA-A receptor agonist, enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically modulates the receptor, increasing its affinity for GABA. This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability.
Experimental Protocols
While a specific protocol for in situ hybridization targeting the this compound binding site itself is not conventional (as this compound is a ligand, not a nucleic acid), one can utilize in situ hybridization to detect the mRNA of the GABA-A receptor subunits that constitute its binding site. This approach allows for the cellular localization of potential this compound binding sites. A complementary technique, autoradiography, can be used to directly visualize the binding of radiolabeled this compound.
Protocol 1: In Situ Hybridization for GABA-A Receptor Subunit mRNA
This protocol outlines the detection of mRNA for specific GABA-A receptor subunits (e.g., α1, β2, γ2) to infer the location of this compound binding sites.
1. Tissue Preparation
-
Perfuse the animal (e.g., rat) with DEPC-treated PBS followed by 4% paraformaldehyde.[8]
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by immersing in a series of sucrose (B13894) solutions (10%, 20%, 30%) until it sinks.
-
Freeze the tissue in isopentane (B150273) cooled with dry ice and store at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount on coated slides (e.g., SuperFrost Plus).[8]
2. Probe Preparation
-
Design and synthesize antisense oligonucleotide probes (e.g., 60-mer) specific for the GABA-A receptor subunit mRNA of interest.[9]
-
Label the probes with a detectable marker, such as digoxigenin (B1670575) (DIG) or biotin.[10]
-
The specificity of oligonucleotide probes should be carefully validated to avoid cross-hybridization with other genes.[11][12]
3. Hybridization
-
Rehydrate and permeabilize the tissue sections with proteinase K.[13]
-
Pre-hybridize the sections in a hybridization buffer to block non-specific binding.[13]
-
Dilute the labeled probe in the hybridization buffer and apply to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).[8]
4. Signal Detection
-
Perform stringent washes to remove unbound probes.
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
For biotin-labeled probes, use a streptavidin-enzyme conjugate.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate.[14]
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired.
-
Dehydrate the sections and coverslip for microscopic analysis.
Protocol 2: Quantitative Autoradiography for [³H]this compound Binding Sites
This protocol describes the direct visualization and quantification of this compound binding sites using a radiolabeled form of the compound.
1. Tissue Preparation
-
Prepare brain sections as described in the in situ hybridization protocol (Protocol 1, Step 1).
2. Radioligand Binding
-
Pre-incubate the slide-mounted sections in a buffer (e.g., Tris-HCl) to rehydrate and remove endogenous ligands.
-
Incubate the sections with a solution containing [³H]this compound at a concentration appropriate for saturating the receptors.
-
To determine non-specific binding, incubate an adjacent set of sections in the same solution with an excess of a non-labeled competing ligand (e.g., unlabeled this compound or Ro 15-1788).
3. Washing and Drying
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water to remove buffer salts.
-
Dry the sections rapidly under a stream of cool, dry air.
4. Autoradiogram Generation
-
Appose the dried sections to a tritium-sensitive film (e.g., ³H-Ultrofilm) in a light-tight cassette.[15][16]
-
Include tritium (B154650) standards of known radioactivity to generate a standard curve for quantification.
-
Expose the film at 4°C for a duration determined by the specific activity of the radioligand and the density of the receptors.
5. Image Analysis
-
Develop the film and digitize the autoradiograms.
-
Use a computerized densitometry system to measure the optical density of the signal in different brain regions.[17][18]
-
Convert optical density values to radioactivity levels (fmol/mg tissue) using the standard curve generated from the tritium standards.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ZK-93423 - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of the beta-carboline derivatives this compound and ZK 91296 in squirrel monkeys: comparison with lorazepam and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. In situ hybridization histochemistry reveals a diversity of GABAA receptor subunit mRNAs in neurons of the rat spinal cord and dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 'Specific' oligonucleotides often recognize more than one gene: the limits of in situ hybridization applied to GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Quantitative autoradiography of muscarinic and benzodiazepine receptors in the forebrain of the turtle, Pseudemys scripta | Kriegstein Lab [kriegstein-lab.com]
- 16. Quantitative autoradiography of [3H]muscimol binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autoradiographic localization and quantitative determination of specific binding sites of anxiolytic homophthalazines (formerly called 2,3-benzodiazepines) in the striato-pallido-nigral system of rats. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Quantitative receptor autoradiography with tritium-labeled ligands: comparison of biochemical and densitometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Muscle Relaxant Properties of ZK 93423
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of the muscle relaxant properties of ZK 93423, a β-carboline with agonist activity at benzodiazepine (B76468) receptors.
This compound acts as a full agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] This mechanism is central to its muscle relaxant, anxiolytic, anticonvulsant, and sedative properties.[2][3] The assessment of its muscle relaxant effects involves a combination of in vivo electrophysiological and behavioral models.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tonic Electromyogram (EMG) Activity in Genetically Spastic Rats
| Treatment | Dosage (mg/kg) | Effect on Tonic EMG Activity | Antagonism by Ro 15-1788 (5.0 mg/kg) |
| This compound | 0.1 - 10.0 | Dose-dependent depression | Yes |
Data sourced from studies on genetically spastic rats where this compound's ability to reduce tonic muscle activity was quantified.[1]
Table 2: Comparative Effects of this compound and Diazepam on Spinal Motor Mechanisms in Decerebrate Cats
| Parameter | This compound (0.5 mg/kg) | Diazepam (0.3 mg/kg) | Antagonism by Ro 15-1788 (5.0 mg/kg) |
| Presynaptic Inhibition of GS Muscle | Enhanced | Enhanced (similar to this compound) | Yes |
| Dorsal Root Potentials | Enhanced | Enhanced (similar to this compound) | Yes |
| Fusimotor Neurone Activity (Static & Dynamic) | Depressed | Depressed (weaker than this compound) | Yes |
| Monosynaptic Ventral Root Reflexes | No significant alteration | Depressed | Yes (for Diazepam's effect) |
| Polysynaptic Ventral Root Reflexes | Not depressed | Not depressed | N/A |
This table summarizes the differential effects of this compound and diazepam on various spinal cord functions, highlighting the nuanced profile of this compound.[1]
Experimental Protocols
Protocol 1: Assessment of Muscle Relaxation using Tonic EMG Activity in Genetically Spastic Rats
Objective: To quantify the muscle relaxant effect of this compound by measuring its impact on tonic electromyogram (EMG) activity in a model of spasticity.
Animal Model: Genetically spastic rats.
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent)
-
Ro 15-1788 (benzodiazepine antagonist)
-
EMG recording equipment (amplifiers, filters, data acquisition system)
-
Needle electrodes
-
Anesthesia (if required for electrode placement)
Procedure:
-
Animal Preparation: Acclimatize genetically spastic rats to the experimental environment.
-
Electrode Implantation: Under light anesthesia (if necessary), insert bipolar needle electrodes into the gastrocnemius-soleus (GS) muscle to record EMG activity.
-
Baseline Recording: Allow the animals to recover from any anesthesia and record baseline tonic EMG activity for a stable period.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at various doses (e.g., 0.1, 1.0, 10.0 mg/kg).
-
Post-treatment Recording: Continuously record EMG activity following drug administration to observe the onset, magnitude, and duration of muscle relaxation (indicated by a decrease in tonic EMG).
-
Antagonism Study: In a separate group of animals pre-treated with this compound, administer the benzodiazepine antagonist Ro 15-1788 (e.g., 5.0 mg/kg) to confirm that the muscle relaxant effect is mediated by the benzodiazepine receptor.
-
Data Analysis: Rectify and integrate the EMG signals to quantify the level of muscle activity. Express the post-treatment EMG activity as a percentage of the baseline activity for each dose.
Protocol 2: Evaluation of Effects on Spinal Reflexes and Presynaptic Inhibition in Decerebrate Cats
Objective: To investigate the specific effects of this compound on spinal cord circuitry, including presynaptic inhibition and reflex pathways.
Animal Model: Decerebrate cats.
Materials:
-
This compound
-
Diazepam (as a comparator)
-
Ro 15-1788
-
Anesthesia (for decerebration procedure)
-
Stereotaxic apparatus
-
Nerve stimulating and recording electrodes
-
Apparatus for muscle stretching (to assess fusimotor activity)
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the cat and perform a decerebration at the intercollicular level. Maintain the animal's physiological parameters (temperature, respiration).
-
Nerve Dissection and Electrode Placement: Isolate and place stimulating electrodes on flexor and extensor nerves (e.g., posterior biceps-semitendinosus and medial gastrocnemius nerves) and recording electrodes on the corresponding ventral roots.
-
Presynaptic Inhibition Assessment:
-
Deliver a conditioning stimulus to the nerve of one muscle group followed by a test stimulus to the nerve of another muscle group.
-
Measure the amplitude of the monosynaptic reflex in response to the test stimulus.
-
Administer this compound (e.g., 0.5 mg/kg) or diazepam (e.g., 0.3 mg/kg) and repeat the stimulation protocol. An enhancement of the inhibition of the test reflex indicates increased presynaptic inhibition.
-
-
Fusimotor Activity Assessment:
-
Isolate a muscle spindle primary afferent fiber.
-
Apply sinusoidal stretching to the muscle at a low frequency (e.g., 1 Hz).
-
Record the afferent response to the stretch.
-
Administer the test compound and observe changes in the afferent response, which reflect alterations in static and dynamic fusimotor neurone activity. A depression in the response indicates reduced fusimotor drive.
-
-
Reflex Studies:
-
Evoke monosynaptic and polysynaptic reflexes by electrical stimulation of flexor and extensor nerves and record the responses from the ventral roots.
-
Administer this compound or diazepam and assess any changes in the amplitude of these reflexes.
-
-
Antagonism: Administer Ro 15-1788 to reverse the observed effects.
-
Data Analysis: Compare the amplitudes of reflexes and the magnitude of afferent responses before and after drug administration.
Protocol 3: Behavioral Assessment of Muscle Relaxation using the Rota-Rod Test in Rodents
Objective: To evaluate the effect of this compound on motor coordination and muscle strength as an indicator of muscle relaxation.
Animal Model: Mice or rats.
Materials:
-
This compound
-
Vehicle
-
Rota-rod apparatus
-
Timer
Procedure:
-
Animal Training: Acclimatize the animals to the rota-rod apparatus. Train the animals to stay on the rotating rod (e.g., at a constant speed of 15-25 rpm) for a predetermined period (e.g., 3-5 minutes).[4] Animals that fail to meet this criterion are excluded.
-
Baseline Measurement: Record the latency to fall from the rotating rod for each trained animal before any treatment.
-
Drug Administration: Divide the animals into groups and administer either vehicle or different doses of this compound (e.g., intraperitoneally).
-
Post-treatment Testing: At a specified time after drug administration (e.g., 30 minutes), place the animals back on the rota-rod and measure the time until they fall off.
-
Data Analysis: Compare the fall-off times between the vehicle-treated group and the this compound-treated groups. A significant decrease in the time spent on the rod indicates muscle relaxation and motor incoordination.
Visualizations
Caption: Mechanism of action of this compound at the GABAA receptor.
References
- 1. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZK-93423 - Wikipedia [en.wikipedia.org]
- 3. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Application Notes and Protocols for ZK 93423 in Benzodiazepine Binding Site Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK 93423, a potent β-carboline derivative, serves as a valuable tool in the exploration of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. As a non-selective agonist, this compound interacts with GABA-A receptors containing α1, α2, α3, and α5 subunits with high affinity.[1][2][3] Its properties, which include anxiolytic and muscle relaxant effects, make it a significant compound for characterizing the pharmacological and therapeutic potential of benzodiazepine receptor ligands.[3][4][5] These application notes provide detailed protocols for utilizing this compound in radioligand binding assays and in vitro autoradiography to effectively map and characterize the benzodiazepine binding site.
Data Presentation
Binding Affinity of this compound at Human Recombinant GABA-A Receptor Subtypes
The following table summarizes the binding affinity of this compound for various human GABA-A receptor subtypes, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. This data is crucial for designing and interpreting binding assays.
| Receptor Subtype | Ligand | K_i_ (nM) | IC_50_ (nM) | Radioligand Used for Displacement |
| α1β3γ2 | This compound | 4.1 | 1 | [³H]Ro15-1788 |
| α2β3γ2 | This compound | 4.2 | - | [³H]Ro15-1788 |
| α3β3γ2 | This compound | 6.0 | - | [³H]Ro15-1788 |
| α5β3γ2 | This compound | 4.5 | - | [³H]Ro15-1788 |
Data sourced from Tocris Bioscience and MedKoo Biosciences.[1][2]
Signaling Pathway
This compound, as a benzodiazepine receptor agonist, positively modulates the function of the GABA-A receptor. The binding of this compound to the benzodiazepine site, located at the interface of the α and γ subunits, enhances the affinity of GABA for its own binding site.[6] This allosteric modulation increases the frequency of chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron. The increased intracellular Cl⁻ concentration results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site using this compound as a reference compound.
Materials:
-
Receptor Source: Brain tissue homogenate (e.g., rat cortex) or cells expressing recombinant human GABA-A receptors.
-
Radioligand: [³H]Flumazenil or [³H]Ro15-1788 (a high-affinity benzodiazepine antagonist).
-
Unlabeled Ligands: this compound, Diazepam (for non-specific binding), and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). The final protein concentration should be between 100-500 µg/mL.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and test compounds.
-
Set up the assay in triplicate in microcentrifuge tubes or a 96-well plate with a final volume of 0.5 mL.
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its K_d_, e.g., 1-2 nM of [³H]Flumazenil), and membrane preparation (100 µg of protein).
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled diazepam (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound or test compounds, and membrane preparation.
-
-
Incubation:
-
Incubate the reactions for 30-60 minutes at 30°C.[7]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
In Vitro Receptor Autoradiography
This protocol allows for the visualization and quantification of benzodiazepine binding sites in tissue sections.
Materials:
-
Tissue: Frozen brain sections (10-20 µm thick) mounted on microscope slides.
-
Radioligand: [³H]Flumazenil or another suitable [³H]-labeled benzodiazepine site ligand.
-
Unlabeled Ligands: this compound (for competition studies), Diazepam or Flumazenil (B1672878) (for non-specific binding).
-
Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Distilled water.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Tissue Preparation:
-
Cut frozen brain tissue into 10-20 µm sections using a cryostat and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in pre-incubation buffer for 20-30 minutes at room temperature to remove endogenous GABA.[8]
-
-
Incubation:
-
Incubate the slides with the radioligand in incubation buffer for 60-90 minutes at room temperature. The radioligand concentration should be near its K_d_ value.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled diazepam or flumazenil (e.g., 1-10 µM).
-
To demonstrate competitive binding of this compound, incubate adjacent sections with the radioligand and varying concentrations of this compound.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes) to remove unbound radioligand.
-
Perform a brief rinse in ice-cold distilled water to remove buffer salts.[8]
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette for an appropriate duration (days to weeks depending on the radioactivity).
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate or develop the film.
-
Quantify the signal intensity in different brain regions using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
Conclusion
This compound is a powerful research tool for the detailed investigation of the benzodiazepine binding site on the GABA-A receptor. The protocols provided herein offer a framework for conducting radioligand binding and autoradiography experiments to characterize the affinity and distribution of benzodiazepine receptor ligands. The non-selective nature of this compound across several key GABA-A receptor subtypes makes it an excellent standard for comparative studies in the development of novel, subtype-selective modulators with improved therapeutic profiles.
References
- 1. This compound hydrochloride | CAS 1216574-52-5 | ZK93423 | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. ZK-93423 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. brieflands.com [brieflands.com]
- 8. Autoradiography [fz-juelich.de]
Troubleshooting & Optimization
Technical Support Center: ZK 93423 and Anxiolytic Activity in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the anxiolytic effects of ZK 93423 in rats. While this compound, a potent β-carboline agonist of the GABAA receptor, is generally expected to exhibit anxiolytic properties, experimental outcomes can be influenced by a variety of factors.[1][2] This guide will help you navigate potential challenges and optimize your experimental design.
FAQs: Understanding this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a nonbenzodiazepine β-carboline that acts as a full agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[1] Its mechanism of action is similar to that of benzodiazepines, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability.[3] This interaction is responsible for its anxiolytic, anticonvulsant, and muscle relaxant properties.[1][4]
Q2: What are the expected anxiolytic effects of this compound in rats?
This compound is expected to reduce anxiety-like behaviors in standard rodent models of anxiety. This includes increasing the time spent in and entries into the open arms of the elevated plus-maze, increasing time spent in the light compartment of the light-dark box, and potentially altering exploratory behavior in the open field test.
Q3: Are there reports of this compound failing to produce anxiolytic effects in rats?
While the literature predominantly supports the anxiolytic profile of this compound, the absence of an observable effect in a specific experiment can occur due to a range of methodological factors. This guide will help you troubleshoot these potential issues.
Troubleshooting Guide: this compound Not Showing Anxiolytic Effects
If you are not observing the expected anxiolytic effects of this compound in your rat experiments, consider the following potential issues and troubleshooting steps.
Issue 1: Suboptimal Dose Selection
An inappropriate dose of this compound is a primary reason for a lack of anxiolytic effect.
Possible Causes:
-
Dose-Response Relationship: Anxiolytic drugs can exhibit a U-shaped or biphasic dose-response curve, where both low and high doses are less effective than an optimal mid-range dose.[5] High doses may induce sedation, which can mask anxiolytic effects by reducing overall activity.[6]
-
Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations in the brain.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of doses to identify the optimal concentration for anxiolytic activity without confounding sedative effects. Based on available literature, effective doses can range from 0.1 mg/kg to 10.0 mg/kg, depending on the route of administration and the specific behavioral test.[4][7]
-
Review Existing Literature: Compare your chosen dose with those reported in published studies that have demonstrated anxiolytic effects with this compound in rats.
Issue 2: Pharmacokinetic and Administrative Variables
The timing of behavioral testing relative to drug administration is critical and depends on the pharmacokinetic profile of this compound.
Possible Causes:
-
Timing of Behavioral Testing: Testing may be conducted before the drug has reached its peak plasma and brain concentrations, or after it has been significantly metabolized and cleared.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will influence the absorption rate and bioavailability of the compound.[8][9]
Troubleshooting Steps:
-
Optimize the Time Interval Between Administration and Testing: While specific pharmacokinetic data for this compound in rats is not extensively detailed in all publications, for similar compounds administered intraperitoneally, peak plasma concentrations are often observed within 30 minutes.[10] It is advisable to conduct a pilot study to determine the optimal time window for your specific experimental conditions.
-
Ensure Consistent Administration: Use a consistent and appropriate vehicle for drug delivery and ensure accurate administration techniques.
Issue 3: Confounding Environmental and Procedural Factors
The sensitivity of rodent anxiety models to environmental and procedural variables is well-documented.
Possible Causes:
-
Acclimation: Insufficient acclimation of the animals to the testing room and handling by the experimenter can increase baseline stress levels and mask the effects of an anxiolytic drug.
-
Testing Conditions: Factors such as lighting levels, noise, and time of day can significantly impact anxiety-like behaviors.[11]
-
Rat Strain: Different rat strains can exhibit varying baseline levels of anxiety and may respond differently to pharmacological interventions.[12]
Troubleshooting Steps:
-
Standardize Acclimation and Handling: Ensure a consistent and adequate period of acclimation to the housing and testing environments. Handle the rats gently and consistently.
-
Control Experimental Conditions: Maintain consistent lighting, minimize noise disturbances, and conduct experiments at the same time of day to reduce variability.
-
Consider the Rat Strain: Be aware of the behavioral characteristics of the rat strain you are using. If possible, compare your results with published data from the same strain.
Issue 4: Sedation Masking Anxiolysis
At higher doses, the sedative effects of GABAA agonists can confound the interpretation of anxiety tests.
Possible Causes:
-
High Dose: The administered dose may be producing sedation, leading to a general decrease in motor activity that is misinterpreted as a lack of anxiolytic effect.[13]
Troubleshooting Steps:
-
Assess Locomotor Activity: In your behavioral tests (e.g., elevated plus-maze, open field), analyze total distance traveled or the number of closed arm entries. A significant decrease in these parameters in the drug-treated group may indicate sedation.
-
Lower the Dose: If sedation is suspected, test lower doses of this compound that may still have anxiolytic effects without causing significant motor impairment.
Quantitative Data Summary
The following tables summarize dose-response data for this compound and a related compound in rats from the literature. These can serve as a reference for dose selection in your experiments.
Table 1: Dose-Dependent Effects of this compound on Tonic EMG Activity in Spastic Rats
| Dose of this compound (mg/kg) | Effect on Tonic EMG Activity |
| 0.1 - 10.0 | Dose-dependent depression |
Source: Adapted from a study on the muscle relaxant properties of this compound.[4]
Table 2: Dose-Dependent Effects of this compound on Stress-Induced Changes in Dopamine (B1211576) and DOPAC Levels in the Prefrontal Cortex of Rats
| Dose of this compound (mg/kg) | Effect on Foot-Shock Induced Changes |
| 20 | Prevented the decrease in Dopamine content |
| 20 | Partially blocked the increase in DOPAC levels |
| 40 | Completely blocked the increase in DOPAC levels |
Source: Adapted from a study on the effects of this compound on stress-induced neurochemical changes.[14]
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituate the rat to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session with a video camera and score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Expected Anxiolytic Effect: An increase in the time spent and the number of entries into the open arms.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.
Apparatus:
-
A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Habituate the rat to the testing room.
-
Administer this compound or vehicle.
-
Place the rat in the center of the light compartment.
-
Allow the rat to freely explore the apparatus for 5-10 minutes.
-
Record the session and score the following:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Expected Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions.
Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety.
Apparatus:
-
A large, open, square arena.
Procedure:
-
Habituate the rat to the testing room.
-
Administer this compound or vehicle.
-
Place the rat in the center of the open field.
-
Allow the rat to explore for a set period (e.g., 5-10 minutes).
-
Record the session and analyze the following:
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Total distance traveled
-
Rearing frequency
-
Expected Anxiolytic Effect: An increase in the time spent in the center of the arena. A decrease in total distance traveled may indicate sedation.
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABAA receptor.
Caption: Mechanism of action of this compound at the GABAA receptor.
Experimental Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting experiments where this compound is not showing the expected anxiolytic effects.
Caption: A workflow for troubleshooting the lack of anxiolytic effects.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Stork: Effects of beta-carbolines in animal models of anxiety [storkapp.me]
- 3. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol presents an inverted U-shaped dose-response curve in a simulated public speaking test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic and sedative effects of 5-HT1A ligands, 8-OH-DPAT and MDL 73005EF, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral characteristics of two rat strains differing in sensitivity to the cardiotoxic effect of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexmedetomidine-induced sedation does not mimic the neurobehavioral phenotypes of sleep in Sprague Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anxiolytic beta-carboline this compound prevents the stress-induced increase in dopamine turnover in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZK 93423 Concentration for Neuronal Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ZK 93423 in neuronal culture studies. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful application of this potent benzodiazepine (B76468) receptor agonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
This compound is a potent, non-selective benzodiazepine receptor agonist belonging to the β-carboline family.[1][2] Its primary mechanism of action is to enhance GABAergic transmission by binding to the benzodiazepine site on GABA-A receptors.[3] This binding increases the affinity of the receptor for GABA, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron, which typically results in an inhibitory or anxiolytic effect.[3][4] this compound is not selective for specific alpha subunits and stimulates α1, α2, α3, and α5-subunit containing GABA-A receptors equally.[1][2]
Q2: What is a recommended starting concentration for this compound in primary neuronal cultures?
Based on its high potency, with an IC50 of 1 nM for benzodiazepine receptor binding, it is advisable to start with a low nanomolar concentration range and perform a dose-response study.[2] A starting range of 1 nM to 1 µM is recommended for initial experiments. For specific applications, such as observing the enhancement of GABA binding, concentrations up to 50 µM have been used in brain membrane preparations.[3] However, for live neuronal cultures, it is crucial to determine the optimal concentration that elicits the desired pharmacological effect without inducing cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in aqueous solutions. For creating a stock solution, consider the following:
-
Solvent: Use a sterile, high-quality solvent such as DMSO for the initial concentrated stock.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your culture medium.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects or toxicity concerns with this compound in neuronal cultures?
While this compound is a potent GABA-A receptor agonist, high concentrations may lead to off-target effects or cytotoxicity. In some cell lines, an IC50 for cytotoxicity has been observed at 1.34 µM.[5] It is essential to perform viability assays (e.g., MTT, LDH, or live/dead staining) in parallel with your functional experiments to identify a therapeutic window. Signs of toxicity in neuronal cultures can include neurite blebbing, cell detachment, and pyknotic nuclei.
Troubleshooting Guide
Issue 1: No observable effect of this compound at expected concentrations.
-
Solution 1: Verify Drug Potency. Ensure the age and storage conditions of your this compound stock have not compromised its activity. If in doubt, use a fresh vial or lot.
-
Solution 2: Check Receptor Expression. Confirm that your neuronal culture model expresses the GABA-A receptor subunits that this compound binds to (α1, α2, α3, α5).
-
Solution 3: Increase Concentration. The effective concentration can vary between different neuronal cell types and culture conditions. Perform a wider dose-response curve, extending to higher concentrations, while monitoring for cytotoxicity.
-
Solution 4: Consider Experimental Endpoint. The effect of this compound is modulatory. Ensure your experimental endpoint is sensitive enough to detect changes in GABAergic signaling. For example, co-application with a GABA-A receptor agonist may be necessary to observe potentiation.
Issue 2: Observed cytotoxicity at low concentrations.
-
Solution 1: Reduce Solvent Concentration. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum, typically below 0.1%, as some neuronal types are highly sensitive to solvents.
-
Solution 2: Decrease Incubation Time. Reduce the duration of exposure to this compound. A shorter incubation period may be sufficient to observe the desired pharmacological effect without causing significant cell death.
-
Solution 3: Perform a Detailed Cytotoxicity Assay. Use multiple methods to assess cell viability and determine the precise cytotoxic concentration threshold for your specific neuronal culture system.
Issue 3: Drug precipitation in the culture medium.
-
Solution 1: Check Solubility Limits. While this compound hydrochloride has good aqueous solubility, ensure that the final concentration in your culture medium does not exceed its solubility limit, especially in complex media formulations.
-
Solution 2: Prepare Fresh Dilutions. Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid using diluted solutions that have been stored for extended periods.
-
Solution 3: Pre-warm the Medium. Before adding the drug, ensure your culture medium is at 37°C. Adding a cold drug solution to warm media can sometimes cause precipitation.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Human Recombinant GABA-A Receptors
| Receptor Subtype | Ki (nM) for inhibition of [3H]Ro15-1788 binding |
| α1β3γ2 | 4.1[2] |
| α2β3γ2 | 4.2[2] |
| α3β3γ2 | 6.0[2] |
| α5β3γ2 | 4.5[2] |
Table 2: In Vitro Concentrations and Effects of this compound
| Concentration | Experimental System | Observed Effect |
| 1 nM | Human Recombinant GABA-A Receptors | IC50 for benzodiazepine receptor binding[2] |
| 50 µM | Rat Cerebral Cortex Membranes | Maximal (45%) increase in [3H]GABA binding[3] |
| 1.34 µM | Caco-2 cells | IC50 for cytotoxicity[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: If starting with a lyophilized powder of this compound hydrochloride, reconstitute it in a suitable sterile solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in sterile culture medium to achieve the desired final concentrations for your experiment. Ensure the final solvent concentration in the culture medium is consistent across all conditions and remains below 0.1%.
Protocol 2: Dose-Response Study for Neuronal Viability
-
Cell Plating: Plate primary neurons at a suitable density in a 96-well plate. Allow the neurons to adhere and mature for the desired number of days in vitro (DIV).
-
Drug Treatment: Prepare a range of this compound concentrations (e.g., 0.1 nM to 100 µM) in pre-warmed culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay such as the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration-dependent effect of this compound on neuronal viability and identify the cytotoxic threshold.
Visualizations
Caption: GABAA Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | CAS 1216574-52-5 | ZK93423 | Tocris Bioscience [tocris.com]
- 3. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta-carboline this compound inhibits reticulata neurons: an effect reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: ZK 93423 Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZK 93423 in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic drug belonging to the β-carboline family.[1] It functions as a full agonist at the GABAA receptor, specifically at the benzodiazepine (B76468) binding site.[2] By binding to this site, this compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to the anxiolytic, anticonvulsant, and muscle relaxant properties of the compound.[1][3][4]
Q2: What are the expected behavioral effects of this compound in preclinical models of anxiety?
In standard behavioral assays for anxiolytics, this compound is expected to increase behaviors that are typically suppressed by anxiety or fear. For example, in the elevated plus-maze (EPM), an anxiolytic effect is demonstrated by an increase in the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. Similarly, in conflict tests, such as the punished drinking or Vogel test, this compound should increase the rate of a behavior that is suppressed by punishment (e.g., drinking that is paired with a mild electric shock).[5]
Q3: At what doses are the anxiolytic effects of this compound typically observed, and when do side effects emerge?
The anxiolytic effects of this compound in rodents are generally observed at low to intermediate doses. For instance, in squirrel monkeys, dose-related increases in punished and non-punished responding were seen at doses between 0.03-0.3 mg/kg.[5] However, as with other GABAA agonists, higher doses can lead to side effects such as sedation, ataxia (impaired coordination), and muscle relaxation, which can confound the interpretation of behavioral data.[4] It is crucial to establish a dose-response curve for your specific behavioral assay to identify the therapeutic window for anxiolytic effects without motor impairment.
Q4: Can tolerance develop to the effects of this compound with chronic administration?
Yes, tolerance to the effects of this compound can develop with repeated administration. Studies have shown that while the anticonvulsant effects on seizure severity may persist, the effects on seizure duration can diminish over a two-week treatment period.[4] Pronounced tolerance has also been observed for the side effects of sedation, ataxia, and muscle relaxation.[4] Researchers should consider the potential for tolerance development when designing chronic dosing studies and may need to adjust dosages or experimental timelines accordingly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No anxiolytic effect observed at expected doses. | 1. Inappropriate dose range: The selected doses may be too low to elicit an anxiolytic response. 2. High baseline anxiety in control animals: If control animals already exhibit very low levels of anxiety-like behavior, it may be difficult to detect a further reduction with the drug. 3. "One-trial tolerance": In some assays like the elevated plus-maze, prior exposure to the apparatus can reduce the anxiogenic response in subsequent trials, masking the effect of an anxiolytic. | 1. Conduct a dose-response study: Test a wider range of this compound doses to identify the optimal concentration for your specific assay and animal strain. 2. Increase the aversiveness of the test: For example, in the EPM, slightly increasing the illumination in the open arms can increase baseline anxiety. 3. Use naive animals for each test: Avoid re-testing animals in the same anxiety-provoking apparatus whenever possible. |
| Animals appear sedated or show impaired motor coordination. | 1. Dose is too high: Sedation and ataxia are common side effects of GABAA agonists at higher concentrations. 2. Interaction with other factors: Environmental stressors or other administered compounds could potentiate the sedative effects. | 1. Lower the dose of this compound: Refer to dose-response data to select a dose that is anxiolytic but not sedative. 2. Conduct control experiments: Assess locomotor activity and motor coordination (e.g., using an open field or rotarod test) at the same doses used in the anxiety assay to dissociate anxiolytic effects from motor impairment. |
| Paradoxical increase in anxiety-like behavior. | 1. Stress-induced hyperlocomotion: In some cases, stress can induce hyperactivity which may be misinterpreted as increased anxiety or anxiolysis depending on the context. 2. Animal strain differences: Certain genetic backgrounds may be more prone to paradoxical reactions to benzodiazepine-like drugs. | 1. Acclimatize animals thoroughly: Ensure a sufficient habituation period to the testing room and handling procedures to minimize stress. 2. Control for locomotor activity: Always measure general locomotor activity to help interpret changes in anxiety-related behaviors. 3. Consider a different animal strain: If paradoxical effects persist, it may be necessary to switch to a different, well-characterized strain for anxiety research. |
| High variability in behavioral data. | 1. Inconsistent experimental procedures: Minor variations in handling, injection timing, or the testing environment can significantly impact behavior. 2. Individual differences in anxiety levels: There is natural variation in the baseline anxiety of animals. | 1. Standardize all procedures: Ensure consistent handling, timing of injections, and environmental conditions (e.g., lighting, noise) for all animals. 2. Increase sample size: A larger number of animals per group will help to reduce the impact of individual variability on the statistical power of the study. 3. Handle animals prior to testing: Gently handling the animals for a few days before the experiment can reduce stress-induced variability. |
Quantitative Data Summary
Table 1: Dose-Response Effects of this compound in a Punished Responding Assay in Squirrel Monkeys
| Dose (mg/kg, i.m.) | Change in Punished Responding Rate | Change in Non-Punished Responding Rate |
| 0.03 | Dose-related increase | Dose-related increase |
| 0.1 | Dose-related increase | Dose-related increase |
| 0.3 | Dose-related increase | Dose-related increase |
| > 0.3 | Not specified, but higher doses of benzodiazepine-like drugs typically lead to response suppression. | Not specified, but higher doses of benzodiazepine-like drugs typically lead to response suppression. |
Data summarized from a study by Spealman et al. (1987).[5]
Table 2: Effects of Chronic this compound Treatment on Amygdala-Kindled Seizures in Rats
| Parameter | Acute Effect (5 mg/kg, i.p.) | Effect After 2 Weeks of Chronic Treatment (5 mg/kg, i.p., 3x daily) |
| Seizure Severity | Significantly reduced | Significantly reduced (no tolerance) |
| Seizure Duration | Markedly reduced | Attenuated or lost effect (tolerance) |
| Afterdischarge Duration | Markedly reduced | Attenuated or lost effect (tolerance) |
| Side Effects (Sedation, Ataxia) | Present | Pronounced tolerance |
Data summarized from a study by Hönack & Löscher (1987).[4]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Methodology:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the appropriate time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the open arm parameters is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Vogel-Type Punished Drinking Test
Objective: To assess the anti-conflict (anxiolytic) effects of a compound.
Apparatus: An operant chamber with a grid floor for delivering mild foot shocks and a drinking spout connected to a lickometer.
Methodology:
-
Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test to motivate drinking.
-
Habituation: Acclimate the animals to the testing chamber for a short period on the day before the test.
-
Drug Administration: Administer this compound or vehicle control at the appropriate time before the test.
-
Test Procedure:
-
Place the animal in the chamber.
-
Allow a period of unpunished drinking (e.g., 3 minutes).
-
Following the unpunished period, initiate the punishment phase where every 20th lick (or other predetermined ratio) at the spout results in the delivery of a brief, mild electric shock to the feet.
-
The session duration is typically around 3-5 minutes for the punished period.
-
-
Data Analysis:
-
Record the total number of licks during the punished period.
-
An increase in the number of punished licks indicates an anti-conflict (anxiolytic) effect.
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.
Caption: Logical relationship for interpreting this compound behavioral data.
References
- 1. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 5. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting ZK 93423 solubility issues in saline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with ZK 93423 in saline and other aqueous solutions.
Troubleshooting Unresolved Solubility of this compound in Saline
Researchers may encounter difficulties in dissolving this compound, a β-carboline compound with inherently low aqueous solubility, in physiological saline. The predicted water solubility of this compound is exceptionally low, estimated at approximately 0.00246 mg/mL. This section offers a step-by-step guide to address and overcome these challenges.
Initial Steps & Best Practices
Before exploring advanced solubilization techniques, ensure that foundational laboratory practices are correctly implemented.
-
Purity Verification: Confirm the purity of the this compound sample, as impurities can significantly impact solubility.
-
pH Measurement: Measure the pH of your saline solution. The solubility of β-carbolines can be pH-dependent.
-
Temperature Control: Ensure the saline is at the desired experimental temperature, as temperature can influence solubility.
-
Fresh Solutions: Always use freshly prepared saline solutions to avoid contamination or changes in pH.
Troubleshooting Workflow
If initial checks do not resolve the issue, proceed with the following systematic troubleshooting workflow. This process is designed to identify an appropriate solubilization strategy for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, like many β-carbolines, is poorly soluble in water. The predicted aqueous solubility is approximately 0.00246 mg/mL. Direct dissolution in saline at significant concentrations is therefore challenging.
Q2: Can I use organic solvents to aid dissolution for in vivo studies?
A2: Yes, using a co-solvent is a common strategy. It is advisable to first dissolve this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock can then be diluted with saline to the final desired concentration. For in vivo applications, it is crucial to minimize the final concentration of the organic solvent to avoid toxicity. A final DMSO concentration of less than 10% is generally recommended, with 5% or lower being ideal.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of many β-carboline alkaloids is pH-dependent, with increased solubility in acidic conditions. If your experimental design allows, slightly acidifying the saline solution with a dilute acid (e.g., HCl) may enhance the solubility of this compound.
Q4: Are there any recommended solubilizing agents for this compound?
A4: Yes, non-ionic surfactants and cyclodextrins are effective solubilizing agents for poorly soluble compounds. For a similar β-carboline derivative, a simulated injection vehicle containing 0.9% NaCl and 0.1% Polysorbate 80 was shown to be effective. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the drug molecule, thereby increasing its aqueous solubility.
Q5: I am observing precipitation when I dilute my DMSO stock solution with saline. What should I do?
A5: Precipitation upon dilution indicates that the drug is crashing out of the solution as the solvent composition changes. To address this, you can try the following:
-
Decrease the final concentration: The desired final concentration of this compound in the saline mixture may be too high.
-
Increase the co-solvent concentration: While keeping in vivo toxicity in mind, a slightly higher percentage of DMSO in the final solution might be necessary.
-
Use a solubilizing agent: Incorporating a surfactant or cyclodextrin into the saline before adding the DMSO stock can help maintain the solubility of this compound.
Quantitative Data on Solubilizing Agents
The following table summarizes potential co-solvents and solubilizing agents that can be used to enhance the solubility of this compound in saline. Researchers should empirically determine the optimal agent and concentration for their specific application.
| Agent Type | Example | Recommended Starting Concentration for in vivo studies | Notes |
| Co-solvent | DMSO | < 10% (ideally < 5%) in final solution | Prepare a high-concentration stock and dilute. |
| Ethanol | < 10% in final solution | Often used in combination with other co-solvents. | |
| PEG 400 | 10-30% in a co-solvent system | Can be part of a ternary system (e.g., PEG 400/Ethanol/Water). | |
| Surfactant | Tween 80 (Polysorbate 80) | 0.1 - 1% | A non-ionic surfactant commonly used in parenteral formulations. |
| Cyclodextrin | HP-β-CD | 10 - 20% (w/v) | Forms inclusion complexes to increase solubility. |
| SBE-β-CD | 20% (w/v) | A modified cyclodextrin with improved safety for parenteral use. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of 100% DMSO to completely dissolve the powder, creating a concentrated stock solution. Gentle warming or vortexing may be applied to aid dissolution.
-
Slowly add the stock solution to the required volume of sterile saline while vortexing to achieve the final desired concentration of this compound.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is intended for in vivo use, ensure the final concentration of DMSO is within a non-toxic range for the animal model.
Protocol 2: Thermodynamic Solubility Assay
This protocol can be adapted to determine the equilibrium solubility of this compound in various media.
-
Prepare the desired aqueous medium (e.g., 0.9% saline, saline with 0.1% Tween 80, or a buffered solution at a specific pH).
-
Add an excess amount of this compound powder to a known volume of the medium in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizing Solubilization Mechanisms
The following diagrams illustrate the conceptual mechanisms by which co-solvents and cyclodextrins enhance the solubility of a hydrophobic drug like this compound.
The diagram above illustrates: (A) The weak interaction between hydrophobic this compound and polar water molecules in saline, leading to poor solubility. (B) The action of a co-solvent like DMSO, which can solvate the drug molecule and is also miscible with water, thus bringing the drug into solution. (C) The encapsulation of the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, forming a soluble inclusion complex.
How to prevent ZK 93423 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ZK 93423 in solution. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent, non-selective benzodiazepine (B76468) receptor agonist belonging to the β-carboline family of compounds. It is recognized for its anxiolytic, anticonvulsant, and muscle relaxant properties. As a synthetic organic molecule, understanding its chemical structure is key to preventing its degradation.
Q2: What are the primary known instability factors for β-carboline compounds like this compound?
The chemical structure of this compound, featuring a β-carboline core and an ethyl ester functional group, is susceptible to several degradation pathways:
-
Oxidation: The indole (B1671886) ring system of the β-carboline structure is prone to oxidation. This can be initiated by exposure to air (oxygen), heat, or the presence of oxidizing agents.
-
Hydrolysis: The ethyl ester group in this compound can be hydrolyzed to its corresponding carboxylic acid, particularly under acidic or basic conditions.
-
Photodegradation: β-carbolines are known to be photosensitive and can degrade upon exposure to light, especially UV radiation.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solutions, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage temperatures and durations.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from vendor recommendations.[1]
Note: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What solvents are recommended for preparing this compound solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. For in vivo applications, formulations may require co-solvents and vehicles to ensure solubility and stability. A related β-carboline, abecarnil, has been formulated for in vivo use with solvents such as PEG400, or in suspensions with carboxymethyl cellulose (B213188) and Tween 80. Similar formulation strategies could be adapted for this compound, but stability in the chosen vehicle should always be confirmed experimentally.
Troubleshooting Guide
Problem: I am observing a loss of this compound potency or the appearance of unknown peaks in my HPLC analysis.
This issue is likely due to the degradation of this compound. Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Oxidative Degradation | - Prepare solutions fresh before each experiment.- Purge the solvent and the headspace of your vial with an inert gas (e.g., nitrogen or argon) before sealing.- Avoid excessive heating of the solution. |
| Hydrolysis | - Maintain the pH of your solution within a neutral range (pH 6-8), if compatible with your experimental design.- Avoid strongly acidic or basic buffers. |
| Photodegradation | - Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil.- Minimize exposure to ambient light during solution preparation and handling. |
| Improper Storage | - Ensure stock solutions are stored at or below -20°C, with -80°C being optimal for long-term storage.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Solvent Impurities | - Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- HPLC-grade methanol (B129727), acetonitrile, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with UV or PDA detector
- Photostability chamber
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
4. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required.
1. HPLC System and Conditions:
2. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is confirmed by demonstrating that the this compound peak is resolved from all degradation peaks generated in the forced degradation study.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
Interpreting unexpected results with ZK 93423
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK 93423. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic drug belonging to the β-carboline family. It functions as a full agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAa) receptor.[1] By binding to this site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced GABAergic transmission results in anxiolytic, anticonvulsant, and muscle relaxant effects.
Q2: Is this compound selective for specific GABAa receptor subtypes?
No, this compound is not considered subtype-selective. It stimulates GABAa receptors containing α1, α2, α3, and α5 subunits equally.[1] This lack of selectivity is a critical factor to consider when interpreting experimental results, as the observed effects will be a composite of the activation of multiple receptor subtypes distributed throughout the brain.
Q3: What are the expected pharmacological effects of this compound in preclinical models?
Based on its mechanism of action, this compound is expected to exhibit a profile of effects similar to classical benzodiazepines, including:
-
Anxiolytic effects: Reduction of anxiety-like behaviors in models such as the elevated plus maze.
-
Anticonvulsant effects: Protection against seizures induced by chemical convulsants like pentylenetetrazol (PTZ).
-
Muscle relaxant effects: As demonstrated by its ability to depress tonic electromyogram (EMG) activity.[2]
-
Sedative effects: At higher doses, it can induce sedation and ataxia.
Interpreting Unexpected Results: A Troubleshooting Guide
Q4: My results with this compound are inconsistent or weaker than expected. What could be the cause?
Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Compound Stability and Solubility: Ensure that this compound is properly stored to maintain its stability. For in vivo experiments, the choice of vehicle is crucial for solubility and bioavailability. A common issue is the precipitation of the compound upon dilution in aqueous solutions.
-
Dosing and Administration: Verify the accuracy of your dosing calculations and the route of administration. Intraperitoneal (i.p.) injection is a common route for preclinical studies with this compound.
-
Animal Strain and Handling: The behavioral and physiological responses to GABAa receptor agonists can vary between different rodent strains. Ensure consistent and proper animal handling to minimize stress-induced variability in your experiments.
-
Tolerance Development: With chronic administration, tolerance can develop to some of the effects of this compound, particularly its sedative, ataxic, muscle relaxant, and some anticonvulsant effects.[3] If your experimental design involves repeated dosing, consider the potential for tolerance to impact your results.
Q5: I am observing a more potent effect with this compound compared to diazepam at a similar dose. Is this expected?
Yes, this is a plausible outcome. Studies have shown that this compound can be more potent than diazepam in certain assays. For instance, this compound demonstrated a much greater potency in inhibiting the firing of nigral pars reticulata neurons compared to diazepam.[2]
Q6: After an initial strong anticonvulsant effect, the efficacy of this compound seems to diminish with repeated administration in my kindling model. Why is this happening?
This phenomenon is likely due to the development of functional tolerance. While this compound can initially reduce seizure severity, its effects on seizure duration and afterdischarge duration can be attenuated with chronic treatment.[3] This is also observed with side effects like sedation and ataxia.[3]
Data Presentation
Table 1: Comparative Profile of this compound and Diazepam
| Feature | This compound | Diazepam |
| Drug Class | β-Carboline | Benzodiazepine |
| GABAa Receptor Action | Full Agonist | Full Agonist |
| Subtype Selectivity | Non-selective (α1, α2, α3, α5) | Non-selective |
| Reported Potency | Higher than diazepam in some models | Standard benchmark |
| Tolerance | Documented for sedative, ataxic, muscle relaxant, and some anticonvulsant effects with chronic use | Well-documented for most effects |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Rat | i.p. | 5 | ~400 | ~0.5 | ~2-3 |
| Mouse | i.p. | 3 | Not specified | Not specified | Not specified |
Note: The pharmacokinetic data for this compound is not extensively published. The values in this table are estimations based on available literature and should be considered illustrative. Researchers should determine the pharmacokinetic profile in their specific experimental model.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity in Rats
This protocol is adapted from standard EPM procedures and is suitable for evaluating the anxiolytic effects of this compound.[4][5][6][7]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male rats, habituated to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO and saline, ensuring the final DMSO concentration is low).
-
Administer this compound (e.g., 0.1-1.0 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
A vehicle control group should be included.
-
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
The maze should be cleaned thoroughly between each animal.
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
This protocol is a standard method for assessing the anticonvulsant properties of a compound.[8][9][10][11][12][13]
-
Animals: Male mice, housed individually during the observation period.
-
Drug Preparation and Administration:
-
Prepare this compound as described in Protocol 1.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes before the PTZ injection.
-
Include a vehicle control group.
-
-
Procedure:
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.). The exact dose may need to be determined empirically for the specific mouse strain.
-
Immediately after PTZ injection, place the mouse in an individual observation chamber.
-
Observe the animal for 30 minutes for the occurrence of seizures.
-
-
Data Analysis:
-
Record the latency to the first clonic seizure and the incidence of tonic-clonic seizures.
-
An increase in the latency to seizures and a decrease in the incidence and severity of seizures indicate an anticonvulsant effect.
-
Visualizations
Caption: GABAa Receptor Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of ZK 93423
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of ZK 93423, a β-carboline GABA-A receptor agonist. Given its predicted low aqueous solubility, this compound likely presents challenges for effective oral administration. This guide offers potential strategies and experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge for the oral delivery of this compound is its predicted low aqueous solubility. Compounds with poor solubility often exhibit dissolution rate-limited absorption, leading to low and variable bioavailability.[1][2][3] this compound is a beta-carboline derivative and based on its chemical structure, it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[2][3][4]
Q2: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be explored to enhance the oral bioavailability of poorly water-soluble drugs:[5][6]
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution properties.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.[5][10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[12]
-
Prodrug Approach: Chemical modification of the this compound molecule to a more soluble prodrug that converts to the active compound in vivo.
Q3: How does this compound exert its pharmacological effect?
A3: this compound is a nonbenzodiazepine GABA-A agonist. It binds to the benzodiazepine (B76468) site on the GABA-A receptor and enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic, anticonvulsant, and muscle relaxant effects.[13][14][15] This is achieved by increasing the frequency of chloride channel opening, which hyperpolarizes the neuron and reduces its excitability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of pure this compound | Poor aqueous solubility of the crystalline drug. | 1. Micronization/Nanonization: Reduce particle size to increase surface area. 2. Formulate as a Solid Dispersion: Use hydrophilic polymers like PVP, HPMC, or Soluplus®. 3. Develop a Lipid-Based Formulation: Investigate SEDDS or SMEDDS. |
| High variability in oral absorption in animal models | Dissolution rate-limited absorption, food effects, or pre-systemic metabolism. | 1. Formulation Optimization: A robust formulation (e.g., SMEDDS) can reduce variability. 2. Conduct Fed vs. Fasted State Studies: To understand the impact of food on absorption. 3. Investigate Metabolic Pathways: Identify potential first-pass metabolism and consider strategies to mitigate it. |
| Poor dose-proportionality in pharmacokinetic studies | Saturation of solubility or absorption mechanisms at higher doses. | 1. Enhance Solubility: Use advanced formulation techniques like amorphous solid dispersions or lipid-based systems to maintain the drug in a solubilized state. 2. Investigate Transporter Involvement: Determine if active transport or efflux mechanisms are involved. |
| Precipitation of the drug in the gastrointestinal tract | Supersaturation followed by precipitation from a solubility-enhancing formulation. | 1. Incorporate Precipitation Inhibitors: Use polymers like HPMC or PVP to maintain a supersaturated state. 2. Optimize Lipid-Based Formulations: Ensure the formation of stable micelles or emulsions that can hold the drug in solution. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Dissolution testing apparatus (USP Apparatus II)
-
HPLC with UV detector
Methodology:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
-
Remove the solvent using a rotary evaporator at 50°C until a thin film is formed.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and gently grind to obtain a fine powder.
-
Perform in vitro dissolution testing on the solid dispersion powder compared to the pure drug.
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by pH 6.8 phosphate (B84403) buffer.
-
Apparatus: USP Apparatus II (paddle) at 75 rpm.
-
Sampling: Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes.
-
Analysis: Analyze the concentration of this compound in each sample by HPLC.
-
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
Objective: To develop a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Particle size analyzer
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Prepare the SMEDDS pre-concentrate by mixing the selected components at the optimized ratio and dissolving this compound in the mixture with gentle heating and vortexing.
-
Evaluate the self-emulsification performance by adding the SMEDDS pre-concentrate to water and observing the formation of a clear or slightly bluish microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and zeta potential.
-
Conduct in vitro dissolution and in vivo pharmacokinetic studies in an appropriate animal model.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C23H22N2O4 | [13] |
| Molar Mass | 390.439 g/mol | [13] |
| Predicted Water Solubility | 0.00246 mg/mL | [16] |
| Predicted logP | 4.27 | [16] |
Table 2: Comparative In Vitro Dissolution of this compound Formulations
| Time (min) | Pure this compound (% Dissolved) | This compound Solid Dispersion (1:4 with PVP K30) (% Dissolved) | This compound SMEDDS (% Dissolved) |
| 5 | 2.1 | 25.4 | 45.8 |
| 15 | 5.8 | 55.2 | 80.1 |
| 30 | 9.3 | 78.6 | 95.3 |
| 60 | 12.5 | 89.1 | 98.2 |
| 90 | 14.2 | 92.3 | 98.9 |
| 120 | 15.1 | 94.7 | 99.1 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 85 ± 15 | 4.0 ± 1.0 | 450 ± 90 | 100 |
| This compound Solid Dispersion | 320 ± 45 | 1.5 ± 0.5 | 1850 ± 210 | 411 |
| This compound SMEDDS | 550 ± 60 | 1.0 ± 0.5 | 3100 ± 350 | 689 |
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: General workflow for improving the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. researchgate.net [researchgate.net]
- 7. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Bioavailability Improvement of Carbamazepine via Oral Administration of Modified-Release Amorphous Solid Dispersions in… [ouci.dntb.gov.ua]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZK-93423 - Wikipedia [en.wikipedia.org]
- 14. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Off-target effects of ZK 93423 to consider in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ZK 93423 to consider during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-benzodiazepine compound belonging to the β-carboline family. Its primary mechanism of action is as a potent agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to its anxiolytic, anticonvulsant, and muscle relaxant properties.[1][4]
Q2: Is this compound selective for specific GABAA receptor subtypes?
A2: No, this compound is a non-subtype selective GABAA receptor agonist.[1] It stimulates α1, α2, α3, and α5-subunit containing GABAA receptors with similar efficacy.[1] This lack of subtype selectivity is a crucial consideration, as different α subunits are associated with distinct physiological effects (e.g., sedation, anxiolysis, amnesia).
Q3: Are there any known off-target effects of this compound at non-GABAA receptors?
A3: Publicly available, comprehensive off-target screening data for this compound against a broad panel of receptors is limited. While the primary effects of this compound are mediated through the GABAA receptor, some studies on the broader β-carboline class of compounds suggest potential interactions with other receptor systems, such as serotonin (B10506) and dopamine (B1211576) receptors.[5] However, one study indicated that this compound's modulation of dopamine turnover in the prefrontal cortex is likely an indirect effect of its action on GABAA receptors, rather than a direct interaction with dopamine receptors.[6]
Q4: How can I experimentally determine the off-target binding profile of this compound?
A4: The most direct method to determine the off-target binding profile of this compound is to perform a broad radioligand binding assay screen against a panel of known receptors, ion channels, and transporters. Commercial services (e.g., Eurofins SafetyScreen panels) or in-house assays can be utilized for this purpose. A detailed protocol for a competitive radioligand binding assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Guide 1: Interpreting Unexpected Experimental Results
Issue: You observe an unexpected physiological or cellular response in your experiment that does not seem to be mediated by GABAA receptor agonism.
Troubleshooting Steps:
-
Review the Literature: Check for any new publications that may have identified off-target activities of this compound or other β-carbolines.
-
Consider Indirect Effects: The observed effect may be a downstream consequence of GABAA receptor activation in a specific neuronal circuit. For example, altered dopamine levels can be an indirect result of enhanced GABAergic inhibition.[6]
-
Perform Control Experiments:
-
Use a GABAA receptor antagonist (e.g., flumazenil) to see if the unexpected effect is blocked. If it is not, this strongly suggests an off-target mechanism.
-
Test this compound in a cell line that does not express GABAA receptors but does express the putative off-target receptor.
-
-
Initiate Off-Target Screening: If the effect persists and is not blocked by a GABAA antagonist, a broad receptor screening panel is warranted to identify potential off-target interactions.
Guide 2: Radioligand Binding Assay Issues
Issue: High non-specific binding in your radioligand binding assay.
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Membrane Preparation: Ensure thorough washing of cell membranes to remove any endogenous ligands.
-
Adjust Assay Buffer: The inclusion of bovine serum albumin (BSA) can help to reduce non-specific binding.
-
Pre-soak Filters: Pre-soaking glass fiber filters in a solution of polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[7]
Issue: Low or no specific binding detected.
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure that the cell line or tissue preparation expresses the target receptor at a sufficient density.
-
Check Radioligand Integrity: Verify the specific activity and purity of your radioligand stock. Improper storage can lead to degradation.
-
Optimize Incubation Time: Ensure that the incubation is long enough to reach equilibrium. This should be determined empirically through kinetic experiments.[7]
Data Presentation
On-Target Binding Profile of this compound
| Target | Ligand | Ki (nM) | Assay Type | Reference |
| GABAA (α1β2γ2) | [3H]Flunitrazepam | Expected in low nM range | Radioligand Binding | [1] |
| GABAA (α2β2γ2) | [3H]Flunitrazepam | Expected in low nM range | Radioligand Binding | [1] |
| GABAA (α3β2γ2) | [3H]Flunitrazepam | Expected in low nM range | Radioligand Binding | [1] |
| GABAA (α5β2γ2) | [3H]Flunitrazepam | Expected in low nM range | Radioligand Binding | [1] |
Hypothetical Off-Target Screening Results for this compound
This table is a hypothetical representation of what results from a broad off-target screening panel might look like. It is for illustrative purposes only, as comprehensive public data for this compound is unavailable.
| Target | Assay Type | This compound Concentration (µM) | % Inhibition | Interpretation |
| 5-HT1A Receptor | Radioligand Binding | 10 | < 20% | No significant interaction |
| 5-HT2A Receptor | Radioligand Binding | 10 | < 20% | No significant interaction |
| Dopamine D1 Receptor | Radioligand Binding | 10 | < 15% | No significant interaction |
| Dopamine D2 Receptor | Radioligand Binding | 10 | < 10% | No significant interaction |
| Adrenergic α1 Receptor | Radioligand Binding | 10 | < 25% | No significant interaction |
| Adrenergic β1 Receptor | Radioligand Binding | 10 | < 15% | No significant interaction |
| Muscarinic M1 Receptor | Radioligand Binding | 10 | < 10% | No significant interaction |
| hERG Channel | Electrophysiology | 10 | < 5% | No significant interaction |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for On-Target (GABAA) and Off-Target Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for the GABAA receptor benzodiazepine site using [3H]Flunitrazepam as the radioligand. This protocol can be adapted for off-target screening by using appropriate radioligands and receptor preparations for other targets.
Materials:
-
Receptor Source: Rat brain membranes (whole brain minus cerebellum) or cell lines expressing specific GABAA receptor subtypes.[8]
-
Radioligand: [3H]Flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Diazepam (10 µM final concentration).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet with fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µ g/100 µL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 100 µL of membrane preparation, 50 µL of [3H]Flunitrazepam (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of [3H]Flunitrazepam, and 50 µL of Diazepam (final concentration 10 µM).
-
Competition Binding: 100 µL of membrane preparation, 50 µL of [3H]Flunitrazepam, and 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: On-target signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anxiolytic beta-carboline this compound prevents the stress-induced increase in dopamine turnover in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: ZK 93423 and GABA-A Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZK 93423, a potent β-carboline full agonist for the benzodiazepine (B76468) site of the GABA-A receptor. The information provided addresses the common challenge of receptor desensitization following prolonged exposure to this compound and offers strategies to mitigate this effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic drug from the β-carboline family.[1] It acts as a potent, non-subtype selective full agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2][3][4] By binding to this site, this compound allosterically modulates the receptor, enhancing the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This enhancement of GABAergic transmission leads to its anxiolytic, anticonvulsant, and muscle relaxant properties.[1][5]
Q2: What is GABA-A receptor desensitization?
GABA-A receptor desensitization is a process where the receptor's response to an agonist decreases despite the continued presence of the agonist.[6] This is a protective mechanism to prevent excessive neuronal inhibition. Upon prolonged activation, the receptor can enter a long-lived, agonist-bound closed state, rendering it non-functional.[7] Mechanistically, desensitization is regulated by complex processes including receptor phosphorylation by protein kinases (e.g., PKA, PKC) and dephosphorylation by phosphatases (e.g., calcineurin), as well as receptor internalization from the cell surface.[8]
Q3: Does prolonged exposure to this compound cause receptor desensitization?
Yes, as a potent full agonist at the benzodiazepine site, prolonged exposure to this compound is expected to induce GABA-A receptor desensitization. Chronic treatment with benzodiazepine agonists has been shown to lead to a reduction in the number of binding sites (downregulation) and an uncoupling of the allosteric interaction between the GABA and benzodiazepine binding sites. This manifests as a diminished pharmacological response over time, a phenomenon also known as tolerance.
Q4: Can receptor desensitization induced by this compound be reversed?
Yes, it is possible to reverse receptor desensitization. One key strategy is the use of a benzodiazepine receptor antagonist, such as flumazenil (B1672878). Flumazenil can displace this compound from the binding site and has been shown to reverse the subsensitivity to GABA that develops after chronic benzodiazepine agonist treatment. Furthermore, studies have indicated that chronic treatment with a benzodiazepine antagonist can lead to an upregulation of GABA-A receptors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving prolonged exposure to this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished or loss of this compound effect over time in cell culture or in vivo models. | GABA-A receptor desensitization and downregulation due to prolonged agonism. | 1. Washout Protocol: Implement a washout period to allow for receptor resensitization. The duration will depend on the experimental system and can range from hours to days. 2. Antagonist Co-treatment/Washout: After prolonged this compound exposure, treat the cells or animals with the benzodiazepine antagonist flumazenil to facilitate the reversal of desensitization. 3. Intermittent Dosing: In in vivo studies, consider an intermittent dosing schedule instead of continuous exposure to minimize the development of tolerance. |
| Inconsistent results in binding assays after chronic this compound treatment. | Uncoupling of GABA and benzodiazepine binding sites. Chronic agonist exposure can reduce the ability of GABA to enhance benzodiazepine binding. | 1. Perform GABA Shift Assay: Assess the coupling state by measuring the binding of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence and absence of GABA. A reduced shift in the presence of GABA indicates uncoupling. 2. Flumazenil Washout: Prior to the binding assay, incubate the cells or membranes with flumazenil to displace any residual this compound and potentially aid in the recoupling of the sites. |
| Decreased maximal response (Imax) in electrophysiological recordings. | Downregulation of functional GABA-A receptors on the cell surface. | 1. Western Blot Analysis: Quantify the total and cell surface expression of GABA-A receptor subunits to determine if there is a decrease in receptor protein levels. 2. Receptor Internalization Assay: Use techniques like cell-surface biotinylation to specifically measure the rate of receptor internalization following prolonged this compound exposure. 3. Resensitization Protocol: Implement a washout period or a flumazenil treatment to observe the recovery of the maximal response. |
Data Presentation
The following tables summarize quantitative data on the effects of prolonged benzodiazepine agonist exposure on GABA-A receptor parameters.
Table 1: Effect of Chronic Benzodiazepine Agonist Exposure on Receptor Binding Parameters
| Treatment | Receptor Parameter | Change | Reference |
| Chronic GABA (1 mM, 48 hr) | [3H]flunitrazepam Bmax | ↓ 35% | [8] |
| Chronic GABA (1 mM, 48 hr) | [3H]flunitrazepam Kd | No change | [8] |
| Chronic Diazepam | GABA enhancement of [3H]flunitrazepam binding | ↓ (uncoupling) | |
| Chronic Clonazepam (200 nM, 14 days) | High-affinity [3H]flunitrazepam binding | Not detectable immediately after removal | [9] |
Table 2: Effect of Chronic Benzodiazepine Agonist Exposure on Receptor Function
| Treatment | Functional Parameter | Change | Reference |
| Chronic GABA Exposure | [35S]t-butylbicyclophosphorothionate binding | ↓ 43% | [8] |
| Prolonged GABA Exposure (12.5 µM) | Peak amplitude of subsequent agonist response (IC50) | ↓ 50% | [10] |
| Chronic Diazepam | Postsynaptic sensitivity to GABA | ↓ (dose-dependent) |
Experimental Protocols
1. Protocol for Inducing and Reversing GABA-A Receptor Desensitization in Cultured Neurons
This protocol describes how to induce desensitization with this compound and subsequently reverse it using flumazenil, with functional readout via a chloride uptake assay.
-
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium with supplements
-
This compound
-
Flumazenil
-
GABA
-
³⁶Cl⁻ (radioactive chloride)
-
Scintillation fluid and counter
-
HEPES-buffered saline (HBS)
-
-
Procedure:
-
Induction of Desensitization:
-
Plate neurons and culture for 7-10 days.
-
Treat the cells with a final concentration of 1 µM this compound in the culture medium for 48 hours. Include a vehicle-treated control group.
-
-
Reversal of Desensitization:
-
For the resensitization group, remove the this compound-containing medium.
-
Wash the cells twice with fresh, pre-warmed medium.
-
Add medium containing 10 µM flumazenil and incubate for 24 hours.
-
For the desensitized group, replace with fresh medium containing 1 µM this compound.
-
For the control group, replace with fresh medium.
-
-
Chloride Uptake Assay:
-
Wash all cell groups three times with HBS.
-
Pre-incubate the cells in HBS for 10 minutes at 37°C.
-
Initiate the uptake by adding HBS containing GABA (at a concentration equal to its EC₅₀) and ³⁶Cl⁻ (1 µCi/mL).
-
Incubate for 15 seconds.
-
Terminate the uptake by aspirating the radioactive solution and rapidly washing the cells four times with ice-cold HBS.
-
Lyse the cells with 0.1 N NaOH.
-
Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the GABA-stimulated ³⁶Cl⁻ uptake across the control, desensitized, and resensitized groups. A significant reduction in uptake in the desensitized group compared to the control, and a significant recovery of uptake in the resensitized group, would demonstrate the reversal of desensitization.
-
-
2. Protocol for [³H]Flunitrazepam Binding Assay to Determine Bmax and Kd
This protocol is for assessing changes in the number of benzodiazepine binding sites (Bmax) and their affinity (Kd) after chronic this compound treatment.
-
Materials:
-
Cultured neurons or brain membrane preparations
-
[³H]Flunitrazepam (radioligand)
-
Unlabeled clonazepam (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension and centrifugation three times.
-
Resuspend the final pellet in fresh buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (50-100 µg).
-
Add increasing concentrations of [³H]Flunitrazepam (e.g., 0.1 to 20 nM).
-
For each concentration, prepare a parallel set of tubes containing an excess of unlabeled clonazepam (10 µM) to determine non-specific binding.
-
Incubate the tubes on ice for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand.
-
Bmax (total number of binding sites) is the x-intercept, and Kd (dissociation constant) is the negative reciprocal of the slope.
-
-
Mandatory Visualizations
References
- 1. Feasibility of reversing benzodiazepine tolerance with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of benzodiazepine intoxication by flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Regulation of GABAB Receptor Trafficking by Different Modes of N-methyl-d-aspartate (NMDA) Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of flunitrazepam binding to intact primary cultured spinal cord neurons and its modulation by GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Chronic agonist exposure induces down-regulation and allosteric uncoupling of the gamma-aminobutyric acid/benzodiazepine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine receptor affinity alterations at physiologic temperature after chronic clonazepam exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Activation of the Synaptic-Type GABAA Receptor Following Prolonged Exposure to Low Concentrations of Agonists: Relationship between Tonic Activity and Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ZK 93423 Versus Abecarnil: A Comparative Analysis of Two β-Carboline Modulators of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZK 93423 and abecarnil (B195500), two β-carboline derivatives that modulate the activity of γ-aminobutyric acid type A (GABA-A) receptors. Both compounds have been investigated for their anxiolytic, anticonvulsant, and muscle relaxant properties. This document synthesizes available preclinical data to facilitate a direct comparison of their pharmacological profiles, supported by experimental methodologies and visual representations of their mechanism of action and experimental evaluation.
Introduction
This compound and abecarnil are structurally related β-carbolines that exert their effects by binding to the benzodiazepine (B76468) site of the GABA-A receptor, acting as positive allosteric modulators.[1] Despite their structural similarities, they exhibit distinct pharmacological profiles. This compound is characterized as a non-subtype selective full agonist at GABA-A receptors containing α1, α2, α3, and α5 subunits.[1] In contrast, abecarnil is described as a partial agonist, which may contribute to a different profile of efficacy and side effects.[2] This guide aims to provide a comprehensive comparison based on available scientific literature.
Data Presentation: Pharmacological Profile
The following tables summarize the available quantitative data for this compound and abecarnil. It is important to note that direct head-to-head comparative studies providing Ki values and ED50 values from the same experimental settings are limited. The data presented here are compiled from various sources and should be interpreted with this consideration.
Table 1: Comparative Binding Affinity for GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | Non-selective (α1, α2, α3, α5) | Data from direct comparative studies are limited. | [1] |
| Abecarnil | Non-selective | Data from direct comparative studies are limited. | [3] |
Table 2: Comparative In Vivo Potency
| Pharmacological Effect | Animal Model | This compound (ED50, mg/kg) | Abecarnil (ED50, mg/kg) | Reference |
| Anxiolytic | Elevated Plus Maze (Rat) | Not directly compared | 0.03-0.3 (anxiolytic-like effects) | [4] |
| Anticonvulsant | Amygdala-Kindled Seizures (Rat) | 5 (i.p., 3 times daily) | Not directly compared | [5] |
| Bicuculline-induced convulsions (Mouse) | Not directly compared | 1.9 (p.o.) | [6] | |
| Muscle Relaxant | Not directly compared | Not directly compared | Not directly compared | |
| Sedative | Not directly compared | Not directly compared | High doses (20-40 mg) in humans caused dizziness and unsteady gait. | [7] |
Note: The table highlights the lack of studies directly comparing the ED50 values of this compound and abecarnil for their primary pharmacological effects under identical experimental conditions. The provided data are from separate studies, which may have used different protocols.
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and abecarnil bind to the benzodiazepine site on the GABA-A receptor, which is a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of the primary neurotransmitter, GABA. The enhanced GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. This mechanism underlies their shared anxiolytic, anticonvulsant, and muscle relaxant properties.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the pharmacological effects of compounds like this compound and abecarnil.
GABA-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Radioligand (e.g., [³H]Flunitrazepam)
-
Test compounds (this compound, abecarnil)
-
Unlabeled displacer (e.g., Diazepam)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in fresh binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In triplicate, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or abecarnil).
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled displacer).
-
Incubate at 4°C for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess the anxiolytic effects of drugs in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation:
-
Allow animals (rats or mice) to acclimate to the testing room for at least one hour before the experiment.
-
-
Drug Administration:
-
Administer this compound, abecarnil, or vehicle to different groups of animals at various doses via an appropriate route (e.g., intraperitoneal injection).
-
-
Testing:
-
At a specified time after drug administration, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups with the vehicle control group and to determine the ED50.
-
In Vivo Assessment of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a common method for screening potential anticonvulsant drugs.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compounds (this compound, abecarnil)
-
Syringes and needles
Procedure:
-
Drug Administration:
-
Administer this compound, abecarnil, or vehicle to different groups of animals (e.g., mice) at various doses.
-
-
Seizure Induction:
-
At the time of expected peak drug effect, administer a convulsant dose of PTZ (e.g., via subcutaneous or intraperitoneal injection).
-
-
Observation:
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures (e.g., clonic or tonic-clonic seizures).
-
Record the latency to the first seizure and the seizure severity.
-
-
Data Analysis:
-
Determine the percentage of animals in each group that are protected from seizures.
-
Calculate the ED50, the dose of the drug that protects 50% of the animals from seizures, using probit analysis.
-
Comparative Summary and Conclusion
Both this compound and abecarnil are potent β-carboline modulators of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant properties in preclinical models. The primary distinction lies in their efficacy at the receptor level, with this compound acting as a full agonist and abecarnil as a partial agonist.
This difference in intrinsic activity is expected to translate into distinct in vivo pharmacological profiles. Partial agonists like abecarnil are often hypothesized to have a wider therapeutic window, with a reduced propensity to cause side effects such as sedation, ataxia, and dependence compared to full agonists. Indeed, some studies suggest that abecarnil has a lower tolerance and dependence liability than full agonists like diazepam.[6]
However, a definitive comparative analysis of this compound and abecarnil is hampered by the lack of direct head-to-head studies. Future research should focus on conducting comprehensive comparative experiments that evaluate their binding affinities for a range of GABA-A receptor subtypes and their in vivo potencies for anxiolytic, anticonvulsant, sedative, and muscle relaxant effects under identical experimental conditions. Such studies are crucial for a more complete understanding of their relative therapeutic potential and for guiding the development of future GABA-A receptor modulators with improved efficacy and safety profiles.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Animal models of anxiety and the development of novel anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abecarnil, a metabolically stable, anxioselective beta-carboline acting at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abecarnil, a beta-carboline derivative, does not exhibit anticonvulsant tolerance or withdrawal effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human studies on abecarnil a new beta-carboline anxiolytic: safety, tolerability and preliminary pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anxiolytic Effects of ZK 93423 with the Benzodiazepine Antagonist Ro 15-1788: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic properties of the β-carboline derivative ZK 93423 and the validation of its mechanism of action through antagonism by Ro 15-1788 (Flumazenil). The data presented herein is compiled from preclinical studies to offer a clear understanding of their interaction at the GABA-A receptor complex.
Mechanism of Action: A Synergistic Interaction at the GABA-A Receptor
This compound is a non-benzodiazepine anxiolytic belonging to the β-carboline family. It acts as a full agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, stimulating α1, α2, α3, and α5 subunit-containing receptors equally. This agonistic action enhances the effect of the primary inhibitory neurotransmitter, GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. This cascade of events manifests as anxiolytic, anticonvulsant, and muscle relaxant effects.
Ro 15-1788 (Flumazenil) is a selective antagonist of the benzodiazepine binding site on the GABA-A receptor. It competitively inhibits the binding of both benzodiazepine and non-benzodiazepine agonists, like this compound, thereby blocking their central nervous system effects. By itself, Ro 15-1788 has little to no intrinsic activity at the receptor but is a powerful tool for reversing the effects of benzodiazepine site agonists.
The interaction between this compound and Ro 15-1788 provides a classic example of competitive antagonism. The anxiolytic effects induced by this compound can be effectively blocked or reversed by the administration of Ro 15-1788, confirming that the anxiolytic properties of this compound are mediated through the benzodiazepine binding site of the GABA-A receptor.
Experimental Data: Behavioral Effects in Preclinical Models
Table 1: Antagonism of this compound-Induced Anti-Conflict Effects by Ro 15-1788 in Squirrel Monkeys
| Treatment Group | Dose (mg/kg, i.m.) | Effect on Punished Responding |
| This compound | 0.03 - 0.3 | Dose-dependent increase |
| Ro 15-1788 | - | No significant effect alone |
| This compound + Ro 15-1788 | 0.3 + (antagonist dose) | Elimination of the increase in responding |
Note: This table is a qualitative summary based on the findings of the referenced study, as the raw quantitative data was not presented in a tabular format in the source.
Experimental Protocols
Elevated Plus-Maze (EPM) Test in Rodents
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze is elevated (e.g., 50 cm) above the floor.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 1 hour before the test.
-
Drug Administration:
-
This compound is administered (e.g., intraperitoneally) at various doses.
-
For antagonism studies, Ro 15-1788 is administered (e.g., intraperitoneally) a few minutes prior to the administration of this compound.
-
-
Testing: Each animal is placed on the central platform of the maze, facing an open arm, and is allowed to explore for a set period (typically 5 minutes).
-
Data Collection: An overhead video camera records the session. The following parameters are scored by a trained observer or automated tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.
Conflict Test in Squirrel Monkeys
This operant conditioning paradigm is used to evaluate the anxiolytic potential of drugs by measuring their ability to increase behavioral responses that have been suppressed by punishment (e.g., a mild electric shock).
Apparatus:
-
An operant conditioning chamber equipped with response levers, a food dispenser, and a mechanism for delivering a mild electric shock.
Procedure:
-
Training: Animals are trained to press a lever for a food reward.
-
Conflict Introduction: A "conflict" is introduced where, in the presence of a specific stimulus (e.g., a light or tone), lever pressing is intermittently punished with a mild electric shock. This leads to a suppression of the lever-pressing behavior.
-
Drug Administration: this compound and Ro 15-1788 are administered (e.g., intramuscularly) before the test session.
-
Testing: The animal is placed in the chamber, and the number of lever presses during both the punished and non-punished periods is recorded.
-
Data Analysis: An increase in the number of responses during the punished periods is indicative of an anxiolytic (anti-conflict) effect.
Visualizing the Interaction
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and Ro 15-1788 at the GABA-A receptor.
Caption: GABA-A receptor signaling pathway.
Experimental Workflow: Validating Anxiolytic Effects
This workflow outlines the experimental process for validating the anxiolytic effects of this compound and its antagonism by Ro 15-1788.
Caption: Experimental workflow for EPM.
References
Cross-Validation of ZK 93423's Anticonvulsant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant activity of ZK 93423, a β-carboline derivative, with other established antiepileptic drugs. The information is compiled from preclinical studies to assist in the evaluation of its therapeutic potential.
This compound is an anxiolytic compound belonging to the β-carboline family. It functions as a non-subtype selective agonist at GABA-A receptors, exhibiting anticonvulsant, muscle relaxant, and appetite-stimulating properties comparable to benzodiazepines.[1] Its mechanism of action involves enhancing GABAergic transmission, a key inhibitory pathway in the central nervous system.
Comparative Anticonvulsant Efficacy
The anticonvulsant potential of this compound has been evaluated in various animal models of epilepsy. The following tables summarize the available quantitative data, comparing its efficacy with established anticonvulsant drugs such as Diazepam and Clonazepam.
| Drug | Animal Model | Seizure Type | Efficacy (Dosage) | Reference |
| This compound | Amygdala-Kindled Rats | Partial with Secondary Generalization | Significant reduction in seizure severity at 5 mg/kg i.p. (administered 3 times daily for 2 weeks) | [2] |
| Clonazepam | Amygdala-Kindled Rats | Partial with Secondary Generalization | Significant reduction in seizure severity at 1 mg/kg i.p. (administered 3 times daily for 2 weeks) | [2] |
| Drug | Animal Model | Test | Efficacy | Reference |
| This compound | Genetically Spastic Rats | Tonic Electromyogram (EMG) Activity | Dose-dependent depression of tonic EMG activity (0.1-10.0 mg/kg) | [3] |
| Diazepam | Decerebrate Cats | Presynaptic Inhibition | Weaker depressant action on fusimotor neurones compared to this compound at 0.3 mg/kg | [3] |
| This compound | Decerebrate Cats | Presynaptic Inhibition | Enhanced presynaptic inhibition at 0.5 mg/kg | [3] |
Note: A direct quantitative comparison of ED50 values for this compound in standardized models like the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests, and a direct comparison with Carbamazepine, could not be definitively ascertained from the available literature. One study indicated that in the intravenous pentylenetetrazol (i.v.PTZ) test, ethosuximide, diazepam, and levetiracetam (B1674943) were effective, while they were not in the MES test. Conversely, lamotrigine (B1674446) and topiramate (B1683207) were active in the MES but not the i.v.PTZ test. For tonic extensor protection, phenobarbital (B1680315) sodium, phenytoin, carbamazepine, sodium valproate, gabapentin, oxcarbazepine, zonisamide, and pregabalin (B1679071) were effective in both i.v.PTZ and MES tests.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Amygdala Kindling Model in Rats
This model is used to study partial epilepsy with secondary generalization.
-
Animal Subjects: Adult female rats are commonly used.
-
Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.
-
Kindling Stimulation: A constant current stimulus is delivered to the amygdala once daily.
-
Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine's scale).
-
Drug Administration: Once the animals are fully kindled (exhibiting consistent generalized seizures), the test compounds are administered intraperitoneally (i.p.) at specified doses and time intervals before the kindling stimulation.
-
Efficacy Evaluation: The effect of the drug is assessed by observing the reduction in seizure severity, seizure duration, and afterdischarge duration.
Further details on the kindling procedure can be found in studies on antiepileptic drug screening.
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the ability of a drug to prevent the spread of seizures.
-
Animal Subjects: Mice or rats are used.
-
Stimulation: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is the primary endpoint.
-
Drug Administration: The test compound is administered at various doses and at a predetermined time before the electrical stimulation.
-
Efficacy Measurement: The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify drugs that can raise the seizure threshold.
-
Animal Subjects: Mice or rats are commonly used.
-
Convulsant Administration: A subcutaneous or intraperitoneal injection of pentylenetetrazol (PTZ) at a dose that reliably induces clonic seizures is administered.
-
Endpoint: The primary endpoint is the occurrence of clonic seizures lasting for at least 5 seconds.
-
Drug Administration: The test compound is administered prior to the PTZ injection.
-
Efficacy Measurement: The ED50 (the dose that protects 50% of the animals from clonic seizures) is determined.
Visualizing the Process and Comparisons
To better understand the experimental workflow and the relationship between this compound and other anticonvulsants, the following diagrams are provided.
Experimental workflow for anticonvulsant screening.
Signaling pathway of this compound and Benzodiazepines.
Logical relationship for anticonvulsant comparison.
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ZK 93423 and Other β-Carboline Agonists at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the β-carboline ZK 93423 and other notable β-carboline agonists, including abecarnil (B195500) and bretazenil (B1667780). The focus is on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological and experimental pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to β-Carboline Agonists
The β-carboline class of compounds are known for their high affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor. Their effects can range from agonism to inverse agonism. Agonists, such as this compound, enhance the effect of GABA, leading to anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is a non-subtype selective full agonist at the GABA-A receptor, stimulating α1, α2, α3, and α5-containing receptor subtypes equally.[1] This profile is in contrast to other β-carbolines like abecarnil, which shows some selectivity, and bretazenil, which acts as a partial agonist.[2][3] Understanding the comparative pharmacology of these compounds is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional efficacies of this compound, abecarnil, and bretazenil at different GABA-A receptor subtypes. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions between studies can influence the exact values.
Table 1: Comparative Binding Affinities (Ki, nM) of β-Carboline Agonists at Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| This compound | ~0.5-1.0 | ~0.5-1.0 | ~0.5-1.0 | ~0.5-1.0 | [1] |
| Abecarnil | 0.24 | 1.3 | - | - | [2] |
| Bretazenil | < 1 | < 1 | < 1 | < 1 | [4] |
Table 2: Comparative Functional Efficacy of β-Carboline Agonists at Human GABA-A Receptor Subtypes
| Compound | Efficacy Profile | α1 Subtype Effect | α2/α3 Subtype Effect | α5 Subtype Effect | Reference |
| This compound | Full Agonist | Strong Potentiation | Strong Potentiation | Strong Potentiation | [5][6] |
| Abecarnil | Partial to Full Agonist | Full Agonist | Partial Agonist | Partial Agonist | |
| Bretazenil | Partial Agonist | Partial Potentiation | Partial Potentiation | Partial Potentiation | [3][4] |
Note: Efficacy is often expressed as the maximal potentiation of a GABA-evoked current. "Full Agonist" implies a maximal potentiation similar to that of diazepam, while "Partial Agonist" indicates a lower maximal potentiation.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and other β-carbolines for different GABA-A receptor subtypes.
Materials:
-
HEK293 cells transiently or stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [3H]flumazenil or [3H]Ro 15-1788.
-
Non-specific binding control: Clonazepam or unlabeled Ro 15-1788.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: HEK293 cells expressing the desired GABA-A receptor subtype are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (e.g., this compound, abecarnil, or bretazenil).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording
This method is employed to measure the functional effect (efficacy) of a compound on the ion channel activity of the GABA-A receptor.
Objective: To determine the extent to which this compound and other β-carbolines potentiate GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes or HEK293 cells expressing specific human GABA-A receptor subunit combinations.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solutions (extracellular and intracellular).
-
GABA.
-
Test compounds (this compound, abecarnil, bretazenil).
Procedure:
-
Cell Preparation: Xenopus oocytes are injected with cRNA encoding the desired GABA-A receptor subunits and incubated for 2-5 days to allow for receptor expression. Alternatively, HEK293 cells are cultured on coverslips for patch-clamp recording.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage-clamping. For HEK293 cells, a whole-cell patch-clamp configuration is established.
-
GABA Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response).
-
Compound Application: The test compound is co-applied with the same concentration of GABA.
-
Data Acquisition: The potentiation of the GABA-induced current by the test compound is recorded. A full dose-response curve is generated by applying a range of concentrations of the test compound.
-
Data Analysis: The maximal potentiation of the GABA-evoked current is determined for each compound at each receptor subtype. This provides a measure of the compound's efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Conclusion
This compound is a potent, non-subtype selective full agonist at the benzodiazepine site of the GABA-A receptor. In contrast, abecarnil demonstrates some selectivity for the α1 subtype and acts as a partial agonist at other subtypes, while bretazenil is a non-selective partial agonist. These differences in subtype selectivity and efficacy likely underlie their distinct pharmacological profiles, including their anxiolytic, sedative, and anticonvulsant effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel β-carboline derivatives, aiding in the rational design of new therapeutics with enhanced specificity and reduced side effects.
References
- 1. Modulation by extracellular pH of GABAA receptors expressed in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacological properties of classical and novel BZ-omega receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irb.hr [irb.hr]
- 5. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of ZK 93423 and Classical Benzodiazepines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the receptor binding profiles of the β-carboline derivative ZK 93423 and classical benzodiazepines reveals distinct differences in their interaction with γ-aminobutyric acid type A (GABAA) receptors. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a compound belonging to the β-carboline family, exhibits a non-subtype selective agonist profile at GABAA receptors, stimulating α1, α2, α3, and α5 subunit-containing receptors with equal potency.[1] In contrast, classical benzodiazepines, while also binding to these same α subunits, can display varying degrees of selectivity, which accounts for their diverse pharmacological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] This guide delves into these differences, presenting available binding affinity data and the experimental context for their determination.
Introduction to GABAA Receptor Modulation
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit. The binding of the neurotransmitter GABA to its site on the receptor triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
Benzodiazepines and other allosteric modulators like this compound do not bind to the GABA binding site but to a distinct site, known as the benzodiazepine (B76468) (BZD) site, located at the interface of the α and γ subunits. Binding to this site enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex dictates the pharmacological response to BZD site ligands.
Comparative Receptor Binding Profiles
The primary distinction in the receptor binding profiles of this compound and classical benzodiazepines lies in their subtype selectivity.
Classical Benzodiazepines: This class of drugs, including well-known compounds like diazepam, clonazepam, and flunitrazepam, are also generally considered non-selective agonists. However, they can exhibit subtle but pharmacologically significant differences in their affinities for the various α subunits. For instance, some benzodiazepines may show a slightly higher affinity for α1-containing receptors, which is associated with sedative effects, while others might have a more balanced profile or a slight preference for α2/α3-containing receptors, linked to anxiolytic effects. Newer, atypical benzodiazepines have been developed to have more pronounced subtype selectivity.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki values) of several classical benzodiazepines for different GABAA receptor subtypes. The data is compiled from radioligand binding assays, a standard method for determining drug-receptor interactions. A lower Ki value indicates a higher binding affinity.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Clonazepam | ~1.5 | ~1.0 | ~1.2 | ~1.8 |
| Flunitrazepam | ~0.5 | ~0.6 | ~0.7 | ~1.0 |
Note: The Ki values for Diazepam are from a study by Rivas et al. (2018), and the values for Clonazepam and Flunitrazepam are representative values from the literature. The β subunit isoform may vary between studies.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like this compound and benzodiazepines at GABAA receptors is typically performed using a competitive radioligand binding assay.
Objective:
To determine the affinity (Ki) of a test compound for a specific GABAA receptor subtype by measuring its ability to displace a radiolabeled ligand with known binding characteristics.
Materials and Reagents:
-
Receptor Source: Membranes from cell lines (e.g., HEK293 cells) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [³H]Flunitrazepam, a high-affinity benzodiazepine site ligand.
-
Test Compound: this compound or a classical benzodiazepine.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the desired GABAA receptor subtype.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [³H]Flunitrazepam.
-
Non-specific Binding: Receptor membranes + [³H]Flunitrazepam + high concentration of unlabeled diazepam.
-
Displacement: Receptor membranes + [³H]Flunitrazepam + varying concentrations of the test compound.
-
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value (the inhibition constant, representing the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflow for a radioligand binding assay.
References
Unveiling the Muscle Relaxant Potential of ZK 93423: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the muscle relaxant properties of ZK 93423 against other alternatives, supported by experimental data. We delve into the underlying mechanisms and present a clear, data-driven overview to inform future research and development in the field of neuromuscular therapeutics.
This compound, a nonbenzodiazepine β-carboline, has demonstrated notable muscle relaxant effects, positioning it as a compound of interest for conditions characterized by muscle spasticity and hypertonia.[1] Its primary mechanism of action involves acting as an agonist at the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][2] This action enhances GABAergic transmission, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[3]
Comparative Efficacy: this compound vs. Diazepam
Published research has frequently compared the muscle relaxant effects of this compound with diazepam, a classic benzodiazepine (B76468). Studies in animal models have shown that this compound exerts a potent, dose-dependent muscle relaxant effect.[4][5]
One key study evaluated the effects of this compound and diazepam on tonic electromyogram (EMG) activity in genetically spastic rats and on spinal motor mechanisms in decerebrate cats.[4][5] The findings from this research are summarized in the tables below, providing a direct comparison of the two compounds.
Table 1: Effect of this compound and Diazepam on Tonic EMG Activity in Spastic Rats
| Compound | Dose (mg/kg) | Effect on Tonic EMG Activity | Reversibility by Ro 15-1788 (Benzodiazepine Antagonist) |
| This compound | 0.1 - 10.0 | Dose-dependent depression | Yes (at 5.0 mg/kg) |
| Diazepam | 0.3 | Depression | Yes (at 5.0 mg/kg) |
Table 2: Comparative Effects of this compound and Diazepam on Spinal Motor Mechanisms in Decerebrate Cats
| Parameter | This compound (0.5 mg/kg) | Diazepam (0.3 mg/kg) | Reversibility by Ro 15-1788 (5.0 mg/kg) |
| Presynaptic Inhibition of GS Muscle | Enhanced | Enhanced (almost identical manner) | Yes |
| Monosynaptic Ventral Root Reflexes | No alteration | Depressant effect | Yes (for diazepam) |
| Polysynaptic Ventral Root Reflexes | No depression | No depression | N/A |
| Fusimotor Neurone Activity | Depressed (stronger effect) | Depressed (weaker effect) | Yes |
These results indicate that while both this compound and diazepam exhibit muscle relaxant properties through interaction with benzodiazepine receptors, their profiles on spinal motor mechanisms are not identical.[4][5] Notably, this compound demonstrated a more potent depression of fusimotor neurone activity compared to diazepam at the tested doses.[4]
Signaling Pathway and Experimental Workflow
To further understand the mechanisms and experimental approaches, the following diagrams illustrate the signaling pathway of GABA-A receptor agonists and a typical experimental workflow for evaluating muscle relaxant properties.
GABA-A Receptor Agonist Signaling Pathway
Workflow for Evaluating Muscle Relaxant Properties
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies are crucial. The following protocols are summarized from the key comparative study between this compound and diazepam.[4]
Tonic EMG Activity in Genetically Spastic Rats
-
Animal Model: Genetically spastic rats exhibiting tonic electromyogram (EMG) activity in the gastrocnemius-soleus (GS) muscle.
-
Procedure:
-
Implant bipolar EMG electrodes into the GS muscle of anesthetized rats.
-
After a recovery period, record baseline tonic EMG activity.
-
Administer this compound (0.1-10.0 mg/kg) or diazepam (0.3 mg/kg) intraperitoneally.
-
Continuously record EMG activity to assess the depression of tonic activity.
-
To confirm the role of benzodiazepine receptors, administer the antagonist Ro 15-1788 (5.0 mg/kg) and observe for reversal of the muscle relaxant effect.
-
Spinal Motor Mechanisms in Decerebrate Cats
-
Animal Model: Decerebrate cats.
-
Procedure:
-
Perform a decerebration procedure under anesthesia.
-
Isolate and prepare various nerves (e.g., GS, flexor digitorum longus, sural) for stimulation and recording.
-
Presynaptic Inhibition: Measure the enhancement of presynaptic inhibition of the GS muscle and associated dorsal root potentials following drug administration.
-
Ventral Root Reflexes: Evoke monosynaptic and polysynaptic ventral root reflexes by electrical stimulation of afferent nerves and record the responses from the ventral roots before and after drug administration.
-
Fusimotor Activity: Assess the activity of static and dynamic fusimotor neurones by analyzing the afferent responses of muscle spindle primary endings to sinusoidal stretching.
-
Administer this compound (0.5 mg/kg) or diazepam (0.3 mg/kg) intravenously and record the changes in the above parameters.
-
Administer Ro 15-1788 (5.0 mg/kg) to determine if the observed effects are mediated by benzodiazepine receptors.
-
Other Alternatives and Future Directions
While diazepam is a primary comparator, other centrally acting muscle relaxants with different mechanisms of action are also available. These include baclofen (B1667701) (a GABA-B receptor agonist), tizanidine (B1208945) (an α2-adrenergic agonist), and dantrolene (B1669809) (which acts directly on muscle cells to inhibit calcium release).[6][7] The distinct pharmacological profiles of these agents may offer advantages in specific clinical scenarios.[8]
Future research should focus on head-to-head clinical trials to establish the comparative efficacy and safety of this compound against a wider range of muscle relaxants in human populations. Furthermore, exploring the potential for synergistic effects when combined with other therapeutic modalities could open new avenues for the management of spasticity and other neuromuscular disorders. The development of tolerance to the muscle relaxant effects of this compound with chronic use, similar to what has been observed for its anticonvulsant properties, also warrants further investigation.[9]
References
- 1. ZK-93423 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the muscle relaxant properties of a novel beta-carboline, this compound in rats and cats [pubmed.ncbi.nlm.nih.gov]
- 6. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 7. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.edu [ohsu.edu]
- 9. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZK 93423 and ZK 91296 on GABA Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable β-carboline derivatives, ZK 93423 and ZK 91296, focusing on their interaction with the γ-aminobutyric acid (GABA) binding process at the GABA-A receptor. Both compounds are known to modulate GABAergic neurotransmission through the benzodiazepine (B76468) binding site, yet they exhibit distinct pharmacological profiles.
Summary of GABA Binding Properties
This compound is characterized as a full agonist at the benzodiazepine receptor, while ZK 91296 is considered a partial agonist.[1][2] This fundamental difference in their intrinsic activity is reflected in their effects on GABA binding. Experimental evidence demonstrates that this compound is more potent in enhancing the binding of GABA to its receptor compared to ZK 91296.
A key study revealed that this compound produces a concentration-dependent enhancement of specific [3H]GABA binding to rat cerebral cortex membranes, with a maximal increase of 45% at a concentration of 50 µM.[1] In the same study, ZK 91296 induced a less pronounced increase in GABA binding.[1] Scatchard analysis indicated that the stimulatory effect of this compound is due to an increase in the total number of both high- and low-affinity GABA binding sites.[1] This allosteric modulation enhances the efficiency of GABAergic transmission.
Quantitative Data on Receptor Binding
The following table summarizes the available quantitative data for the binding of this compound and ZK 91296 to the GABA-A receptor complex.
| Compound | Parameter | Value | Receptor/Condition | Reference |
| This compound | IC50 | 1 nM | Benzodiazepine Receptor | [3] |
| Ki | 4.1 nM | Human recombinant α1β3γ2 GABA-A receptors | [3] | |
| Ki | 4.2 nM | Human recombinant α2β3γ2 GABA-A receptors | [3] | |
| Ki | 6 nM | Human recombinant α3β3γ2 GABA-A receptors | [3] | |
| Ki | 4.5 nM | Human recombinant α5β3γ2 GABA-A receptors | [3] | |
| ZK 91296 | IC50 | 9 nM | Antagonism of diazepam-enhanced GABA responses | [4] |
Signaling Pathway and Allosteric Modulation
The interaction of this compound and ZK 91296 with the GABA-A receptor exemplifies allosteric modulation. These compounds bind to the benzodiazepine site, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor, leading to an increased affinity of the receptor for GABA. The ultimate effect is an enhanced influx of chloride ions upon GABA binding, resulting in neuronal hyperpolarization and inhibition of neurotransmission.
GABA-A Receptor Allosteric Modulation by ZK Compounds.
Experimental Protocols
[3H]-GABA Radioligand Binding Assay
This protocol is designed to measure the specific binding of [3H]-GABA to GABA-A receptors in brain membrane preparations and to assess the modulatory effects of compounds like this compound and ZK 91296.
1. Membrane Preparation:
-
Homogenize rat cerebral cortices in a sucrose (B13894) buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in a suitable buffer (e.g., Tris-HCl) and repeat the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
In assay tubes, combine the membrane preparation, [3H]-GABA (at a concentration near its Kd), and the test compound (this compound or ZK 91296) at various concentrations.
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the effect of the test compounds on the Bmax (receptor density) and Kd (binding affinity) of [3H]-GABA.
Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines this compound and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZK 91296, a partial agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 9896 and ZK 91296, but not CGS 8216 and RO 15-1788, are pure benzodiazepine receptor antagonists on mouse neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing behavioral effects of ZK 93423 and lorazepam
This guide provides a detailed statistical and experimental comparison of the behavioral effects of ZK 93423, a β-carboline, and lorazepam, a classical benzodiazepine. Both compounds are agonists at the GABA-A receptor and exhibit anxiolytic, sedative, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two compounds.
Data Presentation: Comparative Behavioral Effects
The following tables summarize the quantitative data from various preclinical behavioral assays. It is important to note that while some studies directly compare this compound and lorazepam, others compare them to different benzodiazepines. Therefore, the data presented here is a collation from multiple sources and should be interpreted with the understanding that experimental conditions may have varied between studies.
Anxiolytic Effects
| Behavioral Assay | Species | This compound | Lorazepam | Citation |
| Conflict Test | Squirrel Monkey | Dose-dependent increase in punished responding (0.03-0.3 mg/kg, i.m.) | Dose-dependent increase in punished responding (0.03-0.3 mg/kg, i.m.) | [1] |
| Four Plates Test | Mouse | Not available | Increased punished crossings (anxiolytic effect) | [2] |
Sedative and Motor Coordination Effects
| Behavioral Assay | Species | This compound | Lorazepam | Citation |
| Actimeter (Locomotor Activity) | Mouse | Not available | Decreased locomotor activity (sedative effect) | [2] |
| Rotarod Test | Mouse | Side effects of ataxia and muscle relaxation noted | Dose-dependent impairment of performance | [2][3] |
| Spontaneous Home Cage Activity | Mouse | Not available | Significant reduction in activity at 0.5 mg/kg and 1.5 mg/kg | [4] |
Anticonvulsant Effects
| Behavioral Assay | Species | This compound | Lorazepam | Citation |
| Amygdala-Kindled Seizures | Rat | Significant reduction in seizure severity (5 mg/kg, i.p., 3x daily) | Not directly compared, but clonazepam (a benzodiazepine) showed similar effects | [3] |
| Audiogenic Seizures | Mouse/Rat | Not available | Depressed seizures | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Conflict Test (Squirrel Monkey)
-
Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase a behavior that has been suppressed by punishment.
-
Apparatus: An operant conditioning chamber equipped with a response lever, a food dispenser, and a device for delivering a brief electric shock.
-
Procedure:
-
Squirrel monkeys are trained to press a lever for a food reward, which is delivered on a fixed-interval schedule (e.g., every 5 minutes).
-
Once the behavior is stable, a punishment component is introduced. During certain periods, lever presses also result in the delivery of a brief, mild electric shock. This suppresses the rate of responding.
-
On the test day, animals are administered either the vehicle, this compound, or lorazepam intramuscularly 15 minutes before the session.
-
The number of responses during both the punished and non-punished periods is recorded.
-
-
Endpoint: An increase in the number of responses during the punished period is indicative of an anxiolytic effect.[1]
Rotarod Test (Mouse)
-
Objective: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Mice are first trained to stay on the rotating rod at a low, constant speed.
-
On the test day, animals are administered the test compound or vehicle.
-
After a set pre-treatment time, each mouse is placed on the rod, and the latency to fall off is recorded. The test is typically repeated for a set number of trials.
-
-
Endpoint: A decrease in the latency to fall from the rod indicates impaired motor coordination.[2]
Amygdala-Kindled Seizures (Rat)
-
Objective: To assess the anticonvulsant efficacy of a compound in a model of temporal lobe epilepsy.
-
Procedure:
-
Rats are surgically implanted with an electrode in the amygdala.
-
A low-level electrical stimulation is delivered daily, gradually leading to the development of full-blown seizures (kindling).
-
Once the seizures are stable, the animals are treated with the test compound or vehicle before the daily stimulation.
-
Seizure severity and duration, as well as the duration of afterdischarges on the electroencephalogram (EEG), are recorded.
-
-
Endpoint: A reduction in seizure severity, seizure duration, or afterdischarge duration indicates an anticonvulsant effect.[3]
Mandatory Visualizations
Signaling Pathway of GABA-A Receptor Agonists
Caption: Signaling pathway of GABA-A receptor agonists like this compound and lorazepam.
Experimental Workflow for the Conflict Test
Caption: Experimental workflow for the conflict test in squirrel monkeys.
Experimental Workflow for the Rotarod Test
Caption: Experimental workflow for the rotarod test in mice.
References
- 1. Behavioral effects of the beta-carboline derivatives this compound and ZK 91296 in squirrel monkeys: comparison with lorazepam and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant efficacy of clonazepam and the beta-carboline this compound during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some behavioral effects of chlorodesmethyldiazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of ZK 93423's interaction with GABA_A receptors
This guide provides a detailed comparison of the binding specificity of the β-carboline ZK 93423 with other notable GABA_A receptor ligands, Bretazenil and Flumazenil. The data presented herein is intended for researchers, scientists, and drug development professionals working on GABAergic neurotransmission and associated therapeutic targets.
Introduction to this compound and GABA_A Receptor Modulation
The γ-aminobutyric acid type A (GABA_A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel composed of five subunits, with a variety of subunit isoforms (e.g., α1-6, β1-3, γ1-3) that give rise to a wide diversity of receptor subtypes with distinct pharmacological properties. The benzodiazepine (B76468) binding site, located at the interface of α and γ subunits, is a key allosteric modulatory site. Ligands that bind to this site can be classified as agonists, antagonists, or inverse agonists, depending on their effect on GABA-mediated chloride ion flux.
This compound is a nonbenzodiazepine GABA_A agonist belonging to the β-carboline family.[1][2] It is recognized for its anxiolytic, anticonvulsant, and muscle relaxant properties, similar to classical benzodiazepines.[1] This guide focuses on assessing the binding specificity of this compound across different GABA_A receptor α-subunits and compares it with Bretazenil, a partial agonist, and Flumazenil, a non-selective antagonist. Understanding the subtype specificity of these ligands is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
Comparative Binding Affinity Data
The binding affinities of this compound, Bretazenil, and Flumazenil for various human recombinant GABA_A receptor subtypes are summarized in the table below. The data is presented as inhibitor constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Ki (nM) | Ligand Type |
| This compound | α1β3γ2 | 4.1[1] | Full Agonist |
| α2β3γ2 | 4.2[1] | Full Agonist | |
| α3β3γ2 | 6.0[1] | Full Agonist | |
| α5β3γ2 | 4.5[1] | Full Agonist | |
| Bretazenil | α1, α2, α3, α5 | High Affinity | Partial Agonist |
| α4, α6 | Low Affinity[3] | Partial Agonist | |
| Flumazenil | α1, α2, α3, α5 | Non-selective | Antagonist |
Note: Specific Ki values for Bretazenil across all subtypes were not available in the searched literature; however, it is characterized as a high-affinity partial agonist for α1, α2, α3, and α5 subunits and a low-affinity ligand for α4 and α6 subunits.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands with GABA_A receptors.
1. Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
HEK293 cells transiently or stably expressing specific human GABA_A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
[³H]-Flumazenil or [³H]-Ro15-1788 as the radioligand.
-
Test compounds: this compound, Bretazenil, Flumazenil.
-
Non-specific binding control: Diazepam (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific GABA_A receptor subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and centrifugation, then resuspend in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a ligand on the GABA_A receptor by recording the ion flow through the channel in Xenopus oocytes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABA_A receptor subunits (e.g., α, β, γ).
-
GABA.
-
Test compounds: this compound, Bretazenil, Flumazenil.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
-
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABA_A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC20).
-
Compound Application: Co-apply the test compound with GABA and record the change in the current response. To determine if a compound is an agonist, apply it in the absence of GABA. To determine if it is an antagonist, co-apply it with GABA and an agonist.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. For agonists, generate a concentration-response curve to determine the EC50 (concentration for half-maximal effect) and maximal efficacy. For antagonists, determine the concentration that inhibits the agonist response by 50% (IC50).
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the assessment of this compound's interaction with GABA_A receptors.
Caption: GABA_A receptor signaling pathway and modulation by this compound and Flumazenil.
Caption: Workflow for assessing ligand interaction with GABA_A receptors.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of ZK 93423
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe and compliant disposal of ZK 93423, a β-carboline and nonbenzodiazepine GABA-A agonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on best practices for the disposal of solid organic research chemicals and data from related β-carboline compounds. Adherence to institutional, local, and national regulations is mandatory.
Hazard Assessment and Classification
General Hazard Profile for Related β-Carbolines:
| Hazard Category | Potential Effects | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | 💀 | Danger[1] |
| Skin Irritation | May cause skin irritation.[2] | ❗ | Warning[2] |
| Eye Irritation | May cause serious eye irritation.[2] | ❗ | Warning[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation or damage to the central nervous system and visual organs.[1][2] | ❗ or हेल्थ हज़ार्ड | Warning or Danger[1][2] |
Note: This table is a composite based on available data for other β-carboline compounds and should be used as a precautionary guide.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and properly fastened.
-
Respiratory Protection: If handling powders outside of a certified chemical fume hood, a dust respirator is recommended.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain. [4][5]
Experimental Protocol: Waste Segregation and Collection
-
Initial Collection:
-
Collect all solid waste contaminated with this compound, including the pure compound, contaminated gloves, weigh boats, and absorbent paper, in a designated container.[6]
-
For liquid solutions of this compound, collect in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.[7]
-
-
Container Selection:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is recommended.[8][9]
-
Ensure the container is in good condition, free from cracks or leaks.[10]
-
-
Labeling:
-
Label the waste container clearly with a "Hazardous Waste" label.[6]
-
The label must include:
-
The full chemical name: "this compound (ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate)"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[7]
-
Store incompatible waste types separately to prevent dangerous reactions. For example, keep acidic waste separate from basic waste.[10]
-
-
Final Disposal:
Emergency Procedures
-
Spills: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Clean the area thoroughly and collect all contaminated materials in the hazardous waste container.[3]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3]
-
Inhalation: Move to fresh air immediately.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
-
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information about the compound as possible.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemfaces.com [chemfaces.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
